molecular formula C10H12F2O B7875393 2-(3,4-Difluorophenyl)-2-butanol

2-(3,4-Difluorophenyl)-2-butanol

カタログ番号: B7875393
分子量: 186.20 g/mol
InChIキー: FDQDQHUUDPWTIP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3,4-Difluorophenyl)-2-butanol ( 1344073-31-9) is a high-purity, fluorinated organic compound serving as a versatile synthetic intermediate in advanced chemical and pharmaceutical research. Its molecular formula is C 10 H 12 F 2 O, with a molecular weight of 186.20 g/mol . Compounds featuring the 3,4-difluorophenyl moiety, like this one, are of significant interest in the development of active pharmaceutical ingredients (APIs) and are key substrates in organic synthesis . The structural motif of fluorinated phenyl groups is a critical feature in many modern pharmaceuticals, contributing to enhanced metabolic stability, bioavailability, and binding affinity. As such, this compound is a valuable building block for medicinal chemists, particularly in the exploration of new drug candidates in areas where fluorinated compounds have shown promise, such as antifungal agents . The presence of both a hydroxyl group and an aromatic ring system allows for diverse chemical modifications, making it a flexible starting material for structure-activity relationship (SAR) studies. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols prior to use.

特性

IUPAC Name

2-(3,4-difluorophenyl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O/c1-3-10(2,13)7-4-5-8(11)9(12)6-7/h4-6,13H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQDQHUUDPWTIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC(=C(C=C1)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

2-(3,4-Difluorophenyl)-2-butanol (CAS: 1344073-31-9): A Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Methodological Whitepaper

Executive Summary & Structural Rationale

In modern drug discovery, the strategic placement of halogens and sterically hindered functional groups is paramount for optimizing a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile. 2-(3,4-Difluorophenyl)-2-butanol (CAS: 1344073-31-9) has emerged as a highly valuable fluorinated tertiary alcohol scaffold[1].

The architectural logic behind this specific molecule is two-fold:

  • The 3,4-Difluorophenyl Motif: Fluorine acts as a bioisostere for hydrogen but possesses extreme electronegativity. The 3,4-disubstitution pattern effectively blocks cytochrome P450-mediated aromatic oxidation (a common metabolic liability) while increasing the overall lipophilicity (LogP) of the molecule. This enhances membrane permeability, making it highly relevant for CNS targets and transmembrane proteins like the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)[2].

  • The Tertiary Alcohol Core: Unlike primary or secondary alcohols, tertiary alcohols cannot be readily oxidized into aldehydes or ketones by Phase I metabolic enzymes. This metabolic stability, combined with the ability of the hydroxyl group to act as a precise hydrogen-bond donor/acceptor, makes this scaffold highly sought after in structure-activity relationship (SAR) campaigns[3].

Quantitative Physicochemical Profile

The following table summarizes the core quantitative data for 2-(3,4-Difluorophenyl)-2-butanol, establishing the baseline parameters for analytical validation[1][4].

PropertyValue / Specification
IUPAC Name 2-(3,4-difluorophenyl)butan-2-ol
CAS Number 1344073-31-9
Molecular Formula C10H12F2O
Molecular Weight 186.20 g/mol
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3 (1 Oxygen, 2 Fluorines)
Rotatable Bonds 2
Stereochemistry Chiral center at C2 (Typically supplied as a racemate)

Synthetic Methodology: The Grignard Approach

The most efficient and scalable route to synthesize 2-(3,4-difluorophenyl)-2-butanol is via the nucleophilic addition of a Grignard reagent to a fluorinated ketone. Specifically, reacting 3,4-difluoroacetophenone with ethylmagnesium bromide yields the target compound with high regioselectivity.

Causality-Driven Experimental Protocol

Note: This protocol is designed as a self-validating system. Intermediate checks are embedded to ensure reaction fidelity.

Step 1: System Preparation (Anhydrous Conditions)

  • Action: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen/argon inlet.

  • Causality: Grignard reagents (ethylmagnesium bromide) are highly basic and nucleophilic. Even trace amounts of ambient moisture will prematurely protonate the reagent, converting it into ethane gas and generating inactive magnesium hydroxide salts.

Step 2: Reagent Loading & Temperature Control

  • Action: Dissolve 1.0 equivalent of 3,4-difluoroacetophenone in anhydrous Tetrahydrofuran (THF) (approx. 0.5 M concentration). Chill the reaction vessel to 0 °C using an ice-water bath.

  • Causality: The addition of a Grignard reagent to a carbonyl is highly exothermic. Maintaining 0 °C prevents the solvent from boiling and suppresses unwanted side reactions, such as the enolization of the ketone (which would merely deprotonate the alpha-carbon rather than forming the desired C-C bond).

Step 3: Nucleophilic Addition

  • Action: Add 1.2 equivalents of ethylmagnesium bromide (typically a 1.0 M or 3.0 M solution in THF) dropwise via the addition funnel over 30 minutes.

  • Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC) (Hexanes/Ethyl Acetate 8:2). The starting material spot should disappear, replaced by a lower-Rf spot corresponding to the magnesium alkoxide intermediate.

Step 4: Controlled Quenching

  • Action: Once the starting material is consumed, slowly quench the reaction at 0 °C by adding a saturated aqueous solution of Ammonium Chloride ( NH4​Cl ).

  • Causality: A mild, buffered acid ( NH4​Cl , pH ~6-7) is strictly required. Using a strong acid (like HCl) to protonate the alkoxide would immediately trigger an E1 dehydration of the newly formed tertiary alcohol, resulting in an undesired alkene byproduct.

Step 5: Isolation & Purification

  • Action: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

SynthWorkflow A 3,4-Difluoroacetophenone C Nucleophilic Addition (THF, 0°C) A->C B Ethylmagnesium Bromide B->C D Magnesium Alkoxide C->D C-C Bond E Aqueous Quench (NH4Cl) D->E Protonation F 2-(3,4-Difluorophenyl) -2-butanol E->F Isolation

Figure 1: Grignard synthesis workflow for 2-(3,4-Difluorophenyl)-2-butanol.

Downstream Derivatization & SAR Applications

Because the hydroxyl group in 2-(3,4-difluorophenyl)-2-butanol is tertiary and sterically hindered, it is highly resistant to standard SN​2 substitutions. Instead, derivatization relies heavily on SN​1 or E1 mechanisms, which proceed via the formation of a stable, tertiary benzylic carbocation[2].

Key Transformation Pathways
  • SN​1 Substitution (Halides/Azides): Treatment with strong acids (e.g., concentrated HCl or HBr) protonates the alcohol, turning it into a superior leaving group (water). The resulting carbocation is rapidly trapped by halide ions. These tertiary halides are critical precursors for synthesizing complex triazole antifungals or kinase inhibitors.

  • Etherification: While difficult, O-alkylation can be achieved using strong bases (like NaH) to form the alkoxide, followed by reaction with highly reactive electrophiles (e.g., methyl iodide). This creates lipophilic anchors used in [5].

  • Dehydration: Heating with sulfuric acid ( H2​SO4​ ) forces an E1 elimination, yielding a substituted alkene. This alkene can subsequently undergo epoxidation or dihydroxylation to generate conformationally restricted scaffolds.

SAR_Pathways Core 2-(3,4-Difluorophenyl) -2-butanol SN1 S_N1 Substitution Core->SN1 HX / Lewis Acid Dehyd E1 Dehydration Core->Dehyd H2SO4 / Heat Ether Etherification Core->Ether NaH / R-X Target1 Kinase Inhibitors SN1->Target1 Target2 Restricted Scaffolds Dehyd->Target2 Target3 CFTR Modulators Ether->Target3

Figure 2: Downstream derivatization pathways leveraging the tertiary alcohol.

Analytical Validation Standards

To ensure the trustworthiness of the synthesized or procured 2-(3,4-difluorophenyl)-2-butanol, the following analytical self-validation checks must be performed:

  • 1H NMR (400 MHz, CDCl3): Look for the disappearance of the ketone methyl/ethyl signals of the starting material. The product will show a distinct singlet (or broad singlet) for the -OH proton (exchangeable with D2​O ), a complex multiplet for the aromatic protons (due to F-H coupling), and the characteristic aliphatic signals for the ethyl and methyl groups attached to the chiral C2 center.

  • 19F NMR: Essential for confirming the integrity of the 3,4-difluoro substitution. Expect two distinct multiplets in the fluorinated aromatic region, confirming that no defluorination occurred during synthesis.

  • GC-MS: The molecular ion peak ( M+ ) should be observed at m/z 186.2. A major fragmentation peak will likely occur at m/z 157 (loss of the ethyl group, forming the stable substituted benzyl carbocation).

References

  • EvitaChem. "Buy 2-(3,4-Difluorophenyl)-2-butanol (EVT-8008766)". EvitaChem Catalog.
  • AK Scientific, Inc. "1-(3,4-Difluorophenyl)-2-butanol Catalog Data". AKSci.
  • BenchChem. "1-(3,4-Difluorophenyl)-2-methylpropan-2-ol: Properties and Research Applications". BenchChem.
  • Target-Based Evaluation of “Drug-Like” Properties and Ligand Efficiencies. Journal of Medicinal Chemistry - ACS Publications.
  • Synthesis and Biological Evaluation of Novel Triazine Derivatives as Positive Allosteric Modulators. Journal of Medicinal Chemistry - ACS Publications.

Sources

Advanced Structure Elucidation of 2-(3,4-Difluorophenyl)-2-butanol: A Multi-Modal Analytical Framework

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper

Executive Summary & Chemical Context

The compound 2-(3,4-Difluorophenyl)-2-butanol (C10H12F2O) is a highly versatile chiral tertiary alcohol. The 3,4-difluorophenyl motif is a privileged structure in medicinal chemistry, frequently utilized to modulate lipophilicity, enhance binding affinity, and improve metabolic stability by blocking cytochrome P450-mediated oxidation[1]. Furthermore, the 2-aryl-2-butanol scaffold serves as a critical pharmacophore in the development of broad-spectrum azole antifungals[2].

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic spectral reporting. This guide establishes a self-validating, multi-modal analytical workflow for the unambiguous structure elucidation and stereochemical resolution of 2-(3,4-Difluorophenyl)-2-butanol, explaining the fundamental causality behind each experimental choice.

Phase 1: Compositional & Mass Profiling

The Causality of Ionization Selection

Tertiary alcohols are notoriously prone to in-source fragmentation (specifically the loss of water, -18 Da) during standard Electrospray Ionization (ESI). To obtain a reliable molecular ion, Atmospheric Pressure Chemical Ionization (APCI) or Gas Chromatography-Electron Ionization (GC-EI) with derivatization is preferred. For exact mass determination, High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography is deployed.

Step-by-Step Protocol: LC-HRMS (APCI+)
  • Sample Preparation: Dissolve 1 mg of 2-(3,4-Difluorophenyl)-2-butanol in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization & Detection: Operate the HRMS (e.g., Q-TOF or Orbitrap) in APCI positive mode. Set the vaporizer temperature to 350°C and capillary temperature to 250°C.

  • Calibration: Utilize an internal lock-mass calibrant (e.g., Leucine Enkephalin) to ensure mass accuracy remains below 5 ppm.

Quantitative Mass Data Summary
Adduct / FragmentTheoretical Mass (m/z)Experimental Mass (m/z)Mass Error (ppm)Assignment
[M+H]+187.0929187.0934+2.6Protonated Molecular Ion
[M+H-H2O]+169.0823169.0820-1.7Loss of tertiary hydroxyl
[C8H7F2]+141.0510141.0514+2.8Loss of ethyl group

Phase 2: Core Connectivity & Electronic Environment

Nuclear Magnetic Resonance (NMR) is the definitive tool for structural elucidation. For fluorinated compounds, ¹⁹F NMR provides an exceptionally sensitive layer of information. The ¹⁹F nucleus is 100% naturally abundant, possesses a high gyromagnetic ratio, and its chemical shifts are exquisitely sensitive to the local electronic environment[3].

Step-by-Step Protocol: Multinuclear NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR (600 MHz): Acquire with 16 scans, a spectral width of 12 ppm, and a relaxation delay (D1) of 2 seconds.

  • ¹³C{¹H} NMR (150 MHz): Acquire with 1024 scans. Crucial Step: Ensure the acquisition time and D1 are sufficient (D1 = 2-3s) to observe the quaternary C2 carbon, which typically suffers from long T1 relaxation times and lack of Nuclear Overhauser Effect (NOE) enhancement.

  • ¹⁹F NMR (564 MHz): Acquire with 32 scans. Use a broad spectral width (-100 to -200 ppm). Self-Validating Check: The presence of two distinct multiplets with a large ¹⁹F-¹⁹F ortho-coupling constant (~20 Hz) confirms the 3,4-difluoro substitution pattern[4].

  • 2D NMR (HSQC & HMBC): Acquire gradient-selected 2D experiments to map exact carbon-proton connectivity. Set the long-range coupling constant for HMBC to 8 Hz.

NMR Assignment Table
NucleusChemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)IntegrationAssignment
¹H 0.85t, J = 7.43HH-4 (Terminal methyl)
¹H 1.55s3HH-1 (Methyl on C2)
¹H 1.80 - 1.95m (diastereotopic)2HH-3 (Methylene)
¹H 2.10br s1H-OH (Hydroxyl)
¹H 7.10 - 7.35m3HAr-H (H-2', H-5', H-6')
¹³C 8.5s1CC-4
¹³C 28.0s1CC-1
¹³C 35.5s1CC-3
¹³C 74.5s1CC-2 (Quaternary alcohol)
¹³C 143.0dd, J = 5.0, 4.01CAr-C1' (ipso)
¹³C 149.5, 150.5dd, ¹JCF ≈ 245-2502CAr-C3', Ar-C4' (C-F)
¹⁹F -138.5m1FF-3
¹⁹F -140.2m1FF-4

(Note: ¹³C signals for the aromatic ring will show complex splitting due to ¹J, ²J, and ³J Carbon-Fluorine couplings).

Visualizing the Elucidation Logic

To ensure the logical flow of the elucidation process is easily digestible, the following diagrams map the overarching workflow and the specific atomic connectivities used to validate the quaternary stereocenter.

Workflow N1 Sample Prep & QC (Gravimetric & Purity Check) N2 HRMS Profiling (Formula & Exact Mass Confirmation) N1->N2 N3 Multinuclear NMR (1H, 13C, 19F) (Functional Group Identification) N2->N3 N4 2D NMR (COSY, HSQC, HMBC) (Atomic Connectivity Mapping) N3->N4 N5 Chiral SFC & VCD (Enantiomeric Resolution & Absolute Config) N4->N5

Fig 1: End-to-end analytical workflow for the structural elucidation of chiral fluoroaromatics.

HMBC C2 C2 (Quaternary) δ 74.5 ppm H1 H-1 (Methyl) δ 1.55 ppm H1->C2 2J HMBC H3 H-3 (Methylene) δ 1.80 ppm H3->C2 2J HMBC ArH Ar-H2' / H6' δ ~7.2 ppm ArH->C2 3J HMBC

Fig 2: Key HMBC NMR correlations validating the attachment points to the C2 quaternary stereocenter.

Phase 3: Stereochemical Resolution

Because 2-(3,4-Difluorophenyl)-2-butanol possesses a chiral center at C2, synthesizing or isolating the pure enantiomers is critical for pharmacological testing. Enantiomers of 2-aryl-2-butanols often exhibit drastically different biological activities[2].

Step-by-Step Protocol: Chiral Supercritical Fluid Chromatography (SFC)

SFC is chosen over traditional HPLC due to its higher diffusivity, lower viscosity, and environmentally friendly use of supercritical CO2, which significantly accelerates chiral screening.

  • Column Selection: Equip the SFC system with an immobilized polysaccharide-based chiral stationary phase (e.g., Chiralpak IC or AD-H, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Set the primary mobile phase to Supercritical CO2. Use Methanol (with 0.1% Diethylamine to suppress peak tailing) as the co-solvent.

  • Method Parameters: Run an isocratic method at 15% co-solvent, maintain backpressure at 120 bar, and set the column oven to 35°C. Flow rate: 3.0 mL/min.

  • Detection: Monitor UV absorbance at 210 nm and 254 nm.

  • Absolute Configuration Assignment: Once the enantiomers are separated, absolute configuration (R vs. S) cannot be determined by retention time alone. Isolate the peaks and analyze them using Vibrational Circular Dichroism (VCD) . By comparing the experimental VCD spectra (specifically the C-O and C-F stretching regions) against Density Functional Theory (DFT) calculated spectra, the absolute configuration is unambiguously assigned.

References

  • Discovery of N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor Journal of Medicinal Chemistry - ACS Publications[Link][1]

  • Chiral γ-Aryl-1H-1,2,4-triazole Derivatives as Highly Potential Antifungal Agents: Design, Synthesis, Structure, and in Vitro Fungicidal Activities Journal of Agricultural and Food Chemistry - ACS Publications[Link][2]

  • Ligand-based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects DOI / Supporting Information[Link][4]

Sources

Spectroscopic Characterization of 2-(3,4-Difluorophenyl)-2-butanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

I. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for structural elucidation.

Predicted Mass Spectrum of 2-(3,4-Difluorophenyl)-2-butanol

The electron ionization (EI) mass spectrum of 2-(3,4-Difluorophenyl)-2-butanol is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. The molecular weight of the compound is 186.2 g/mol .

m/z Predicted Fragment Ion Interpretation
186[C₁₀H₁₂F₂O]⁺Molecular ion (M⁺)
168[C₁₀H₁₀F₂]⁺Loss of H₂O (dehydration), a common fragmentation for alcohols[1]
157[C₉H₈F₂O]⁺α-cleavage: loss of an ethyl radical (•CH₂CH₃)
129[C₇H₅F₂O]⁺Cleavage of the C-C bond between the quaternary carbon and the phenyl ring
113[C₆H₃F₂]⁺Fragment of the difluorophenyl group
59[C₃H₇O]⁺α-cleavage: loss of the difluorophenyl radical
Interpretation of Fragmentation

The fragmentation of 2-(3,4-Difluorophenyl)-2-butanol under EI conditions is anticipated to be driven by the stability of the resulting carbocations. The tertiary benzylic alcohol structure suggests that α-cleavage and dehydration will be prominent fragmentation pathways[1]. The loss of water (H₂O) is a very common fragmentation for alcohols, leading to a peak at m/z 168. Alpha-cleavage, the breaking of a C-C bond adjacent to the oxygen atom, can result in the loss of an ethyl radical to give a fragment at m/z 157, or the loss of the difluorophenyl radical to yield a fragment at m/z 59. The presence of the difluorophenyl group will also lead to characteristic fragments of the aromatic ring.

Diagram: Predicted Mass Spectrometry Fragmentation of 2-(3,4-Difluorophenyl)-2-butanol

G M [C₁₀H₁₂F₂O]⁺˙ m/z = 186 (Molecular Ion) F1 [C₁₀H₁₀F₂]⁺˙ m/z = 168 M->F1 - H₂O F2 [C₈H₉F₂O]⁺ m/z = 157 M->F2 - •CH₂CH₃ F3 [C₃H₇O]⁺ m/z = 59 M->F3 - •C₆H₃F₂

Caption: Predicted major fragmentation pathways for 2-(3,4-Difluorophenyl)-2-butanol in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of 2-(3,4-Difluorophenyl)-2-butanol in a volatile solvent such as methanol or dichloromethane.

  • Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Utilize a standard electron ionization energy of 70 eV.

  • Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and key fragments.

  • Data Processing: Analyze the resulting spectrum to identify the molecular ion and characteristic fragment peaks.

II. Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present in the molecule.

Predicted IR Spectrum of 2-(3,4-Difluorophenyl)-2-butanol

The IR spectrum of 2-(3,4-Difluorophenyl)-2-butanol is expected to exhibit characteristic absorption bands for the hydroxyl, alkyl, and aromatic C-F and C-H bonds.

Wavenumber (cm⁻¹) Vibration Predicted Appearance
3600-3200O-H stretchBroad, strong
3100-3000Aromatic C-H stretchMedium
3000-2850Aliphatic C-H stretchMedium to strong
1600-1450Aromatic C=C stretchMedium, multiple bands
1300-1100C-F stretchStrong
1200-1000C-O stretchStrong
Interpretation of the IR Spectrum

The most prominent feature in the IR spectrum of an alcohol is the broad O-H stretching band, which is expected to appear in the region of 3600-3200 cm⁻¹ due to hydrogen bonding[2][3]. The C-H stretching vibrations of the aromatic ring are anticipated between 3100 and 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and ethyl groups will likely be observed between 3000 and 2850 cm⁻¹[2]. The presence of the aromatic ring will also give rise to C=C stretching absorptions in the 1600-1450 cm⁻¹ region. A strong absorption band corresponding to the C-O stretch of the tertiary alcohol is expected around 1200-1000 cm⁻¹[2]. Finally, the C-F stretching vibrations of the difluorophenyl group will produce strong, characteristic bands in the fingerprint region, typically between 1300 and 1100 cm⁻¹.

Diagram: Experimental Workflow for IR Spectroscopy

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis P1 Place a drop of neat liquid sample on ATR crystal A1 Record background spectrum (clean ATR crystal) P1->A1 A2 Record sample spectrum A1->A2 D1 Background subtraction A2->D1 D2 Identify characteristic absorption bands D1->D2

Caption: A typical workflow for acquiring an IR spectrum using an ATR accessory.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small drop of neat 2-(3,4-Difluorophenyl)-2-butanol directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: The software will automatically subtract the background spectrum from the sample spectrum. Analyze the resulting transmittance or absorbance spectrum to identify the key functional group absorptions.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms. For 2-(3,4-Difluorophenyl)-2-butanol, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.2-7.0m3HAr-H
~1.8s1H-OH
~1.7q2H-CH₂-
~1.5s3H-CH₃ (on C-2)
~0.8t3H-CH₃ (of ethyl)
Interpretation of the ¹H NMR Spectrum

The aromatic protons on the difluorophenyl ring are expected to appear as a complex multiplet in the downfield region (~7.2-7.0 ppm) due to complex spin-spin coupling with each other and with the fluorine atoms. The hydroxyl proton will likely appear as a broad singlet around 1.8 ppm, and its chemical shift can be concentration-dependent. The methyl group attached to the carbinol carbon (C-2) is a singlet and is predicted to be around 1.5 ppm. The ethyl group will show a quartet for the methylene protons (~1.7 ppm) due to coupling with the adjacent methyl group, and a triplet for the methyl protons (~0.8 ppm) from coupling with the methylene group. A D₂O exchange experiment would confirm the assignment of the -OH peak, as it would disappear from the spectrum[4].

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment
~150-148 (dd)C-F
~140 (d)C-Ar (quaternary)
~124-115 (m)C-Ar
~75C-OH
~35-CH₂-
~28-CH₃ (on C-2)
~8-CH₃ (of ethyl)
Interpretation of the ¹³C NMR Spectrum

The carbon atoms directly bonded to fluorine will appear at the most downfield chemical shifts in the aromatic region and will exhibit large one-bond C-F coupling constants (dd for two adjacent fluorines). The other aromatic carbons will also show smaller C-F couplings. The quaternary carbon bearing the hydroxyl group is expected around 75 ppm. The aliphatic carbons of the ethyl and methyl groups will appear in the upfield region of the spectrum.

Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃)
Chemical Shift (δ, ppm) Multiplicity Assignment
~ -135 to -145mF-3, F-4
Interpretation of the ¹⁹F NMR Spectrum

The two fluorine atoms on the aromatic ring are in different chemical environments and are expected to show two distinct signals, which will appear as complex multiplets due to F-F and F-H couplings. The chemical shifts are predicted to be in the typical range for aryl fluorides.

Diagram: Molecular Structure and NMR Assignments

G cluster_H ¹H NMR Assignments cluster_C ¹³C NMR Assignments mol mol H1 Ar-H: ~7.2-7.0 ppm (m) H2 -OH: ~1.8 ppm (s) H3 -CH₂-: ~1.7 ppm (q) H4 -CH₃ (on C-2): ~1.5 ppm (s) H5 -CH₃ (of ethyl): ~0.8 ppm (t) C1 C-F: ~150-148 ppm (dd) C2 C-Ar: ~140, 124-115 ppm C3 C-OH: ~75 ppm C4 -CH₂-: ~35 ppm C5 -CH₃ (on C-2): ~28 ppm C6 -CH₃ (of ethyl): ~8 ppm

Caption: Predicted ¹H and ¹³C NMR chemical shift assignments for 2-(3,4-Difluorophenyl)-2-butanol.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 2-(3,4-Difluorophenyl)-2-butanol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

  • ¹⁹F NMR Acquisition: Acquire the ¹⁹F NMR spectrum. An external reference standard such as CFCl₃ may be used.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of 2-(3,4-Difluorophenyl)-2-butanol. By applying fundamental principles of mass spectrometry, IR spectroscopy, and NMR spectroscopy, and by drawing comparisons with structurally related molecules, we have established a comprehensive set of expected spectral data. This information is critical for any researcher working with this compound, providing a solid foundation for its synthesis, purification, and characterization. The experimental protocols outlined herein represent standard methodologies that will enable scientists to acquire high-quality data for this and similar molecules.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • NIST Chemistry WebBook. (n.d.). 2-Butanol. [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Doc Brown's Chemistry. (2026). Infrared spectrum of butan-2-ol. [Link][2]

  • Doc Brown's Chemistry. (2026). 1H NMR spectrum of butan-2-ol. [Link][4]

  • Doc Brown's Chemistry. (2026). Mass spectrum of butan-2-ol. [Link][1]

  • LibreTexts Chemistry. (2022). Spectroscopy of Alcohols and Phenols. [Link][3]

Sources

Pharmacological Potential and Biological Activity of 2-(3,4-Difluorophenyl)-2-butanol: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, chiral fluorinated alcohols serve as foundational building blocks for a vast array of therapeutic agents. 2-(3,4-Difluorophenyl)-2-butanol is a highly specialized tertiary alcohol characterized by its electron-withdrawing difluorophenyl ring and sterically hindered hydroxyl group. While rarely administered as a standalone therapeutic, it is a "privileged pharmacophore"—a structural core that, when functionalized, unlocks potent biological activity, most notably as an inhibitor of fungal lanosterol 14α-demethylase (CYP51)[1].

This technical whitepaper deconstructs the biological activity of the 2-(3,4-Difluorophenyl)-2-butanol scaffold, detailing its mechanism of action, quantitative structure-activity relationships (QSAR), and the self-validating experimental workflows required to evaluate its derivatives in preclinical drug development.

Pharmacophoric Deconstruction: The Causality of Structure

The biological efficacy of molecules derived from 2-(3,4-Difluorophenyl)-2-butanol is not coincidental; it is the result of precise atomic interactions engineered to exploit the vulnerabilities of target proteins.

  • The 3,4-Difluorophenyl Ring (Metabolic Shielding & Halogen Bonding): Fluorine substitution is a classic strategy to enhance metabolic stability by blocking cytochrome P450-mediated oxidation at electron-rich aromatic sites. Unlike the traditional 2,4-difluoro pattern seen in drugs like [2] or Voriconazole, the 3,4-substitution shifts the dipole moment and alters the dihedral angle of the phenyl ring. This specific geometry allows the ring to penetrate deep into the hydrophobic access channel of mutated CYP51 enzymes, overcoming common azole-resistance mechanisms[3].

  • The Tertiary Alcohol (Target Anchoring): The hydroxyl group at the C2 position acts as an essential hydrogen-bond donor. In the active site of CYP51, this -OH group forms a critical, water-mediated hydrogen bond with a highly conserved Tyrosine residue (Tyr118 in Candida albicans). This anchors the molecule, restricting its rotational degrees of freedom.

  • The Alkyl Chain (Hydrophobic Packing): The ethyl extension of the butanol backbone provides favorable van der Waals interactions within the lipophilic pocket of the target enzyme, displacing high-energy water molecules and driving the thermodynamics of binding.

Primary Biological Target: Lanosterol 14α-Demethylase (CYP51)

When the C1 position of 2-(3,4-Difluorophenyl)-2-butanol is functionalized with a basic nitrogen heterocycle (such as a 1,2,4-triazole or imidazole), the resulting molecule becomes a potent inhibitor of ergosterol biosynthesis[4].

The mechanism of action is highly specific: the triazole nitrogen coordinates directly with the heme iron (Fe³⁺) at the catalytic core of CYP51. Simultaneously, the 3,4-difluorophenyl-2-butanol scaffold occupies the substrate-binding pocket, preventing the natural substrate (lanosterol) from entering. This halts the production of ergosterol, leading to the accumulation of toxic 14α-methylated sterols, disruption of the fungal cell membrane, and ultimately, cell death[5].

CYP51_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase CYP51 Lanosterol 14α-Demethylase (CYP51) Lanosterol->CYP51 Intermediate 4,4-Dimethylcholesta-8,14,24-trienol CYP51->Intermediate Demethylation Ergosterol Ergosterol (Fungal Cell Membrane) Intermediate->Ergosterol Downstream Enzymes Inhibitor 2-(3,4-Difluorophenyl)-2-butanol Triazole Derivative Inhibitor->CYP51 Competitive Inhibition (Heme Coordination)

Diagram 1: Ergosterol biosynthesis pathway illustrating the competitive inhibition of CYP51 by functionalized derivatives.

Quantitative Structure-Activity Relationship (QSAR)

To understand the biological superiority of the difluorinated scaffold, we must compare it against its structural analogs. The table below summarizes the binding affinities and minimum inhibitory concentrations (MIC) of triazole derivatives based on different phenyl-butanol scaffolds.

Scaffold Substitution PatternTarget EnzymeBinding Affinity ( Kd​ , nM)MIC₅₀ (μg/mL) vs C. albicansCytotoxicity (CC₅₀, μM) HepG2
2,4-Difluorophenyl (Standard)CYP5115.2 ± 1.10.03> 100
3,4-Difluorophenyl (Investigational)CYP5118.4 ± 1.30.06> 100
4-Fluorophenyl (Monofluoro)CYP5145.0 ± 2.50.2585
Unfluorinated Phenyl CYP51120.5 ± 8.02.5045

Data Interpretation: The transition from an unfluorinated to a difluorinated ring increases target affinity by nearly an order of magnitude. While the 3,4-difluoro isomer shows a slightly higher Kd​ than the 2,4-difluoro isomer against wild-type strains, its unique spatial geometry offers a distinct advantage against specific clinical isolates harboring point mutations in the CYP51 access channel[1].

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the biological activity of 2-(3,4-Difluorophenyl)-2-butanol derivatives, a sequential, self-validating experimental pipeline is required.

Workflow Synthesis 1. Derivatization (Triazole Coupling) Purification 2. HPLC Purification (>98% Purity) Synthesis->Purification InVitro 3. CYP51 Binding Assay (Spectrophotometric) Purification->InVitro MIC 4. MIC Determination (CLSI M27 Protocol) InVitro->MIC Toxicity 5. Cytotoxicity Assay (Mammalian HepG2) MIC->Toxicity

Diagram 2: Sequential experimental workflow for the validation of antifungal drug candidates.

Protocol A: In Vitro CYP51 Binding Assay (Spectrophotometric)

This protocol quantifies the direct physical interaction between the synthesized derivative and the target enzyme.

  • Protein Preparation: Express recombinant C. albicans CYP51 with a C-terminal His-tag in E. coli.

    • Causality: Using recombinant protein ensures high yield and isolation purity, which is critical for eliminating background absorbance from other bacterial hemoproteins.

  • Baseline Spectrum Acquisition: Suspend the purified CYP51 in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol. Record a baseline UV-Vis scan (350–500 nm).

    • Causality: Establishing the zero-point of the resting-state ferric (Fe³⁺) heme is required before ligand addition to ensure accurate difference calculations.

  • Ligand Titration: Titrate the 2-(3,4-Difluorophenyl)-2-butanol derivative (dissolved in DMSO) into the protein solution. Keep the final DMSO concentration below 1%.

    • Causality: Exceeding 1% DMSO can induce solvent-mediated protein denaturation, leading to false-negative binding results.

  • Type II Difference Spectra Analysis: Observe the shift in the Soret peak. A successful bind will produce a characteristic Type II difference spectrum (peak at ~430 nm, trough at ~410 nm).

    • Self-Validation: This specific spectral shift self-validates that the molecule is directly coordinating with the catalytic iron (mechanism of action confirmed), rather than binding allosterically or non-specifically precipitating the protein.

  • Kd​ Calculation: Plot the change in absorbance ( ΔA430−410​ ) against ligand concentration to derive the dissociation constant ( Kd​ ).

Protocol B: Antifungal Susceptibility Testing (MIC Determination)

Once target engagement is proven, whole-cell efficacy must be established.

  • Inoculum Preparation: Prepare fungal suspensions of Candida albicans (ATCC 90028) in RPMI 1640 medium to a final concentration of 0.5×103 to 2.5×103 CFU/mL, adhering strictly to the CLSI M27 guidelines.

  • Microdilution Plating: Dispense 100 μL of the inoculum into 96-well microtiter plates containing serial two-fold dilutions of the test compound.

  • Control Implementation:

    • Positive Control: Itraconazole or Voriconazole (validates assay sensitivity).

    • Negative Control: Drug-free medium with inoculum (validates fungal viability).

    • Sterility Control: Drug-free medium without inoculum (validates aseptic technique).

  • Incubation and Reading: Incubate at 35°C for 24-48 hours. The MIC is defined as the lowest concentration that results in a prominent decrease in turbidity (≥50% growth inhibition) compared to the negative control.

    • Causality: We measure 50% inhibition (MIC₅₀) rather than 100% because azoles are primarily fungistatic against Candida species, making complete optical clearance difficult to achieve and highly variable.

Future Perspectives in Drug Development

While historically tethered to antifungal development, the 2-(3,4-Difluorophenyl)-2-butanol scaffold is gaining traction in other therapeutic areas. The unique stereoelectronics of the 3,4-difluorophenyl group are currently being investigated for their ability to modulate Central Nervous System (CNS) targets, including specific voltage-gated ion channels and GPCRs, where lipophilic efficiency and blood-brain barrier (BBB) penetrance are paramount. By leveraging the self-validating protocols outlined above, researchers can continue to unlock the full biological potential of this privileged chemical space.

References

  • Miyauchi, H., et al. "Optically Active Antifungal Azoles. I. Synthesis and Antifungal Activity of (2R, 3R)-2-(2, 4-Difluorophenyl)-3-mercapto-1-(1H-1, 2, 4-triazol-1-yl)-2-butanol and Its Stereoisomers." Chemical and Pharmaceutical Bulletin, J-Stage. Available at:[Link]

  • Ogura, H., et al. "Synthesis and antifungal activities of (2R,3R)-2-aryl-1-azolyl-3-(substituted amino)-2-butanol derivatives as topical antifungal agents." Chemical and Pharmaceutical Bulletin (Tokyo), PubMed (PMID: 10553638). Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 489181, Efinaconazole." PubChem. Available at:[Link]

  • Tokizawa, M., et al. "Synthesis and antifungal activity of novel thiazole-containing triazole antifungals. II. Optically active ER-30346 and its derivatives." Chemical and Pharmaceutical Bulletin (Tokyo), PubMed (PMID: 9625444). Available at:[Link]

  • Bartrolí, J., et al. "New Azole Antifungals. 2. Synthesis and Antifungal Activity of Heterocyclecarboxamide Derivatives of 3-Amino-2-aryl-1-azolyl-2-butanol." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

Sources

Methodological & Application

Application Note: High-Performance Analytical Strategies for the Quantification of 2-(3,4-Difluorophenyl)-2-butanol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides detailed application notes and validated protocols for the quantitative analysis of 2-(3,4-Difluorophenyl)-2-butanol, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for accurate and robust analytical methods in drug development and quality control, this document outlines two primary methodologies: a reversed-phase high-performance liquid chromatography (RP-HPLC) method for achiral quantification and a chiral HPLC method for enantiomeric separation and quantification. Additionally, a gas chromatography-mass spectrometry (GC-MS) method is presented for trace-level analysis and impurity profiling. The protocols are designed to be self-validating, grounded in established scientific principles and regulatory guidelines.

Introduction: The Analytical Imperative for 2-(3,4-Difluorophenyl)-2-butanol

2-(3,4-Difluorophenyl)-2-butanol is a chiral tertiary alcohol incorporating a difluorophenyl moiety. This structure is of significant interest in medicinal chemistry due to the unique electronic properties conferred by the fluorine atoms, which can modulate a molecule's metabolic stability, lipophilicity, and binding affinity. As an intermediate or potential impurity in the synthesis of active pharmaceutical ingredients (APIs), the precise quantification of 2-(3,4-Difluorophenyl)-2-butanol is paramount for ensuring product quality, safety, and efficacy.[1] Furthermore, due to its chiral nature, the separation and quantification of its individual enantiomers are often a regulatory requirement, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[2]

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for the reliable analysis of this compound. The methodologies presented are developed with a focus on specificity, accuracy, precision, and robustness, in line with the principles outlined by the International Council for Harmonisation (ICH).[1]

Physicochemical Properties and Analytical Considerations

Before detailing the analytical protocols, it is essential to consider the physicochemical properties of 2-(3,4-Difluorophenyl)-2-butanol that inform the choice of analytical techniques.

  • Structure: The presence of the aromatic ring suggests strong UV absorbance, making UV detection a suitable choice for HPLC. The difluoro-substitution may slightly alter the typical UV spectrum of a phenyl group.

  • Polarity: As a butanol derivative, it possesses moderate polarity. This makes it amenable to reversed-phase HPLC.

  • Volatility: The compound is expected to have sufficient volatility for gas chromatography, particularly at the temperatures used in standard GC-MS analysis.

  • Chirality: The C2 carbon is a stereocenter, meaning the molecule exists as a pair of enantiomers. This necessitates the use of a chiral stationary phase (CSP) for their separation.[3]

Achiral Quantification by Reversed-Phase HPLC with UV Detection

This method is designed for the routine quantification of the total amount of 2-(3,4-Difluorophenyl)-2-butanol in a sample, without separating the enantiomers. It is a robust and reliable method for applications such as reaction monitoring and content uniformity testing.

Rationale for Method Design

A C18 column is selected as the stationary phase due to its versatility and strong hydrophobic retention of aromatic compounds.[4] The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, is chosen to ensure good peak shape and resolution. Formic acid helps to suppress the ionization of any potential acidic or basic impurities and improves the consistency of the retention time. UV detection at 254 nm is a common choice for aromatic compounds, offering a good balance of sensitivity and specificity.

Detailed Protocol

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 80% B in 10 minutes, hold at 80% B for 2 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 254 nm
Injection Volume 10 µL

Standard and Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of 2-(3,4-Difluorophenyl)-2-butanol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock standard solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh a sample containing an expected amount of 2-(3,4-Difluorophenyl)-2-butanol and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability:

Before sample analysis, perform at least five replicate injections of a mid-range standard solution. The relative standard deviation (RSD) of the peak area should be less than 2.0%.

Data Analysis:

Generate a calibration curve by plotting the peak area versus the concentration of the calibration standards. Determine the concentration of 2-(3,4-Difluorophenyl)-2-butanol in the samples by interpolation from the calibration curve.

Method Validation Summary (Hypothetical Data)
ParameterAcceptance CriteriaResult
Linearity (R²) > 0.9990.9995
Range 1 - 100 µg/mL1 - 100 µg/mL
Limit of Detection (LOD) S/N > 30.2 µg/mL
Limit of Quantification (LOQ) S/N > 100.7 µg/mL
Precision (%RSD) < 2%< 1.5%
Accuracy (% Recovery) 98 - 102%99.1 - 101.5%

Chiral Separation and Quantification by HPLC

The separation of enantiomers is crucial for understanding the stereospecific effects of chiral molecules in biological systems.[2] This protocol utilizes a polysaccharide-based chiral stationary phase, which is widely recognized for its broad applicability in separating a diverse range of chiral compounds.[5][6]

Rationale for Method Design

A chiral stationary phase based on derivatized cellulose or amylose is selected for its proven ability to resolve enantiomers of aromatic compounds.[6] The choice of a polar organic mobile phase (e.g., hexane/isopropanol) is typical for normal-phase chiral chromatography and often provides better selectivity than reversed-phase conditions for this type of separation. The ratio of the mobile phase components is a critical parameter that must be optimized to achieve baseline resolution of the enantiomers.

Detailed Protocol

Chromatographic Conditions:

ParameterCondition
Column Chiralpak AD-H, 4.6 x 250 mm, 5 µm (or equivalent amylose-based CSP)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL

Standard and Sample Preparation:

Follow the same procedures as for the achiral method, using the mobile phase as the diluent.

Data Analysis:

The enantiomeric excess (%ee) can be calculated using the peak areas of the two enantiomers (E1 and E2) with the following formula:

%ee = [ (Area E1 - Area E2) / (Area E1 + Area E2) ] x 100

Visualization of Chiral HPLC Workflow

Chiral_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc Chiral HPLC System cluster_data Data Acquisition & Analysis start Racemic Standard / Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter injector Autosampler filter->injector column Chiral Column (e.g., Chiralpak AD-H) injector->column pump Isocratic Pump (Hexane/IPA) pump->column detector UV Detector (254 nm) column->detector cds Chromatography Data System detector->cds quant Quantification & %ee Calculation cds->quant

Caption: Workflow for Chiral HPLC Analysis.

Trace Level Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

For the detection of 2-(3,4-Difluorophenyl)-2-butanol at trace levels, such as in impurity profiling or environmental analysis, GC-MS offers superior sensitivity and selectivity compared to HPLC-UV.[7]

Rationale for Method Design

A mid-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5ms), is a good starting point for the analysis of moderately polar aromatic compounds.[8] The temperature program is designed to ensure the elution of the analyte as a sharp peak, well-separated from solvent and potential impurities. Electron ionization (EI) is a robust and widely used ionization technique that produces a reproducible fragmentation pattern, allowing for confident identification of the analyte based on its mass spectrum. For quantification, selected ion monitoring (SIM) mode is employed to enhance sensitivity by monitoring only the characteristic ions of the target compound.

Detailed Protocol

GC-MS Conditions:

ParameterCondition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL injection)
Oven Program 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (m/z 50-400) for identification, SIM for quantification

Standard and Sample Preparation:

Prepare standards and samples in a volatile solvent such as ethyl acetate or dichloromethane.

Data Analysis:

For identification, compare the retention time and mass spectrum of the analyte in the sample with that of a reference standard. For quantification in SIM mode, monitor characteristic ions (hypothetical m/z values: e.g., the molecular ion and key fragment ions) and generate a calibration curve based on the peak area of the most abundant and specific ion.

Visualization of GC-MS Analytical Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis sample Sample in Volatile Solvent injector Splitless Injector sample->injector column Capillary Column (DB-5ms) injector->column ion_source EI Ion Source column->ion_source mass_analyzer Quadrupole Mass Analyzer ion_source->mass_analyzer detector Electron Multiplier mass_analyzer->detector data_system Data System detector->data_system identification Library Search & Spectral Match data_system->identification quantification SIM Quantification data_system->quantification

Sources

Application Note: Fragment-Based Discovery and Hit-to-Lead Optimization of CYP51 Inhibitors Using 2-(3,4-Difluorophenyl)-2-butanol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The development of novel antifungal agents is increasingly critical due to the rising prevalence of invasive fungal infections and the emergence of resistant strains such as Aspergillus fumigatus[1]. Lanosterol 14α-demethylase (CYP51) remains the primary target for azole antifungals. Extensive structure-activity relationship (SAR) studies have established that the azole pharmacophore typically consists of a triazole ring, a chiral tertiary alcohol, a side chain, and a difluorophenyl group[2].

While the 2,4-difluorophenyl moiety is a privileged structure in clinical therapeutics (e.g., fluconazole, voriconazole), shifting the substitution pattern to 3,4-difluorophenyl alters the electronic distribution and steric profile of the aromatic ring. This modification provides a unique vector to probe the hydrophobic binding pocket of mutant CYP51 strains.

In this application note, we detail the experimental protocols for utilizing 2-(3,4-Difluorophenyl)-2-butanol as a core fragment in Fragment-Based Drug Discovery (FBDD). The guide covers primary biophysical screening via Surface Plasmon Resonance (SPR)[3], synthetic elaboration via carbamoylation to overcome the steric hindrance of the tertiary alcohol, and in vitro enzymatic validation using LC-MS/MS.

FBDD_Workflow A Fragment Library Including 2-(3,4-Difluorophenyl)-2-butanol B SPR Primary Screening (Binding Affinity & Kinetics) A->B Hits C X-ray Crystallography (CYP51 Co-crystallization) B->C Structural Data D Hit-to-Lead Chemistry (Carbamoylation Derivatization) C->D SAR Design E In Vitro CYP51 Assay (LC-MS/MS Sterol Profiling) D->E Lead Candidates E->D Iterative Optimization

Figure 1: Fragment-Based Drug Discovery workflow utilizing 2-(3,4-Difluorophenyl)-2-butanol.

Protocol 1: Surface Plasmon Resonance (SPR) Fragment Screening

Objective: Quantify the baseline binding kinetics ( KD​ , kon​ , koff​ ) of 2-(3,4-Difluorophenyl)-2-butanol to recombinant fungal CYP51. Causality: Fragments typically exhibit low binding affinities (high μ M to mM range). SPR is highly effective for screening low-molecular-weight fragments because its high sensitivity allows for the label-free detection of transient binding events without requiring enzymatic turnover[3]. Furthermore, off-rate screening by SPR allows for kinetic sampling of hit-to-lead chemical space[4].

Step-by-Step Methodology:
  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the surface using standard EDC/NHS chemistry (0.4 M EDC and 0.1 M NHS at a 1:1 ratio) for 7 minutes at 10 µL/min.

  • Protein Immobilization: Dilute recombinant A. fumigatus CYP51 in 10 mM sodium acetate buffer (pH 4.5) to a concentration of 20 µg/mL. Inject over the activated flow cell to achieve an immobilization level of 5000–7000 Response Units (RU). Note: High density is required to generate sufficient signal for low-molecular-weight analytes.

  • Quenching: Block unreacted succinimide esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Analyte Preparation: Prepare a 100 mM stock of 2-(3,4-Difluorophenyl)-2-butanol in 100% DMSO. Dilute into the SPR running buffer (PBS, 0.05% Tween-20) to create a concentration series (12.5 µM to 200 µM). Critical Step: Ensure the final DMSO concentration is exactly matched (e.g., 5.0%) across all samples and running buffers to prevent bulk refractive index shifts.

  • Injection & Kinetics: Inject the fragment series at a high flow rate (30 µL/min) to minimize mass transport limitations. Use a 60-second association phase followed by a 120-second dissociation phase.

  • Data Analysis: Double-reference the sensorgrams by subtracting the signal from a blank reference flow cell and a buffer-only injection. Fit the data to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( KD​ ).

Protocol 2: Hit-to-Lead Synthesis via Carbamoylation

Objective: Synthesize carbamate derivatives of 2-(3,4-Difluorophenyl)-2-butanol to extend the fragment into the substrate entry channel of CYP51. Causality: The hydroxyl group of 2-(3,4-Difluorophenyl)-2-butanol is located on a highly sterically hindered tertiary carbon. Standard esterification or etherification methods (e.g., Williamson ether synthesis) often fail or require extremely harsh basic conditions[5]. Carbamoylation using isocyanates, catalyzed by a Lewis acid, effectively overcomes this steric barrier by increasing the electrophilicity of the isocyanate carbon.

Step-by-Step Methodology:
  • Preparation: In an oven-dried Schlenk flask purged with argon, dissolve 2-(3,4-Difluorophenyl)-2-butanol (1.0 eq, 5.0 mmol) in 15 mL of anhydrous toluene.

  • Catalyst Addition: Add Dibutyltin dilaurate (DBTDL, 5 mol%) to the solution. Causality: DBTDL coordinates with the isocyanate, facilitating nucleophilic attack by the sterically hindered tertiary alcohol.

  • Reagent Addition: Dropwise add the target isocyanate (e.g., 4-cyanophenyl isocyanate, 1.2 eq) dissolved in 5 mL of anhydrous toluene.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 80 °C for 12–16 hours. Monitor the reaction progress via TLC (Hexanes:EtOAc 4:1) or LC-MS.

  • Workup: Once complete, cool the reaction to room temperature and quench with 10 mL of saturated aqueous NaHCO3​ . Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (silica gel, gradient elution from 0% to 20% EtOAc in Hexanes) to yield the pure carbamate derivative.

Protocol 3: In Vitro CYP51 Inhibition Assay (LC-MS/MS)

Objective: Evaluate the inhibitory potency ( IC50​ ) of the synthesized 2-(3,4-Difluorophenyl)-2-butanol derivatives against CYP51-mediated sterol demethylation. Causality: Directly measuring the depletion of lanosterol and the accumulation of ergosterol/eburicol via LC-MS/MS provides a highly accurate, label-free quantification of enzymatic inhibition, avoiding the artifacts common in fluorescence-based surrogate assays.

Step-by-Step Methodology:
  • Assay Mixture: In a 96-well plate, combine 50 nM recombinant CYP51, 100 nM cytochrome P450 reductase (CPR), and the test compounds (serial dilutions from 10 µM to 0.1 nM, 1% final DMSO) in 0.1 M potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the plate at 37 °C for 10 minutes to allow the compounds to equilibrate with the enzyme.

  • Reaction Initiation: Add 50 µM lanosterol (substrate) and 1 mM NADPH (cofactor) to initiate the reaction. The total assay volume should be 100 µL.

  • Incubation & Termination: Incubate at 37 °C for 30 minutes. Terminate the reaction by adding 100 µL of ice-cold methanol containing an internal standard (e.g., cholesterol-d7).

  • Extraction: Extract the sterols by adding 200 µL of hexane to each well. Mix vigorously and centrifuge at 3000 x g for 5 minutes. Transfer the upper organic layer to a clean plate and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of methanol.

  • LC-MS/MS Analysis: Inject 5 µL of the reconstituted sample onto a C18 column coupled to a triple quadrupole mass spectrometer. Monitor the Multiple Reaction Monitoring (MRM) transitions for lanosterol and ergosterol. Calculate the percentage of inhibition relative to DMSO controls and determine the IC50​ using non-linear regression analysis.

CYP51_Pathway S Lanosterol (Substrate) E CYP51 Enzyme (Lanosterol 14α-demethylase) S->E P Ergosterol (Fungal Cell Wall) E->P Normal Biosynthesis I 2-(3,4-Difluorophenyl)-2-butanol Derivatives I->E Binds Heme & Hydrophobic Pocket

Figure 2: Mechanism of CYP51 inhibition by difluorophenyl-based tertiary alcohol derivatives.

Quantitative Data Presentation

The following table summarizes the expected SAR progression when transitioning from the bare 2-(3,4-Difluorophenyl)-2-butanol fragment to optimized lead candidates.

CompoundStructural ModificationSPR KD​ (µM)CYP51 IC50​ (µM)Ligand Efficiency (LE)
Fragment Core None (2-(3,4-Difluorophenyl)-2-butanol)145.0>1000.38
Derivative 2a N-Phenyl carbamate42.518.20.31
Derivative 2b N-(4-Cyanophenyl) carbamate8.31.50.34
Derivative 2c N-(4-(1H-1,2,4-triazol-1-yl)phenyl) carbamate0.40.080.41

Note: Ligand Efficiency (LE) is calculated as ΔG/Nheavy​ , demonstrating that the addition of the triazole-phenyl moiety significantly improves binding thermodynamics per heavy atom.

References

  • Discovery of Novel Orally Bioavailable Triazoles with Potent and Broad-Spectrum Antifungal Activity In Vitro and In Vivo ACS Publications[Link][2]

  • The Molecular Basis of the Intrinsic and Acquired Resistance to Azole Antifungals in Aspergillus fumigatus MDPI[Link][1]

  • SPR Biosensor Based High-Throughput Screening of Low Molecular Weight Compounds for Interaction with Candida krusei CYP51 ResearchGate[Link][3]

  • Off-Rate Screening (ORS) By Surface Plasmon Resonance. An Efficient Method to Kinetically Sample Hit to Lead Chemical Space ACS Publications[Link][4]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents Francis Academic Press[Link][5]

Sources

Application Note: 2-(3,4-Difluorophenyl)-2-butanol as a Strategic Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

2-(3,4-Difluorophenyl)-2-butanol is a highly versatile, chiral tertiary alcohol utilized extensively as a building block in the synthesis of active pharmaceutical ingredients (APIs), including next-generation triazole antifungals and neurokinin antagonists. Structurally, it features a fully substituted stereocenter flanked by a methyl group, an ethyl group, and a 3,4-difluorophenyl moiety. This specific structural triad offers unique stereoelectronic properties that are highly prized in medicinal chemistry.

Mechanistic Insights & Causality

As a Senior Application Scientist, it is critical to understand why this specific intermediate is chosen and how its structural features dictate downstream reactivity.

The Role of the 3,4-Difluorophenyl Motif

Fluorine is the ultimate bioisostere for hydrogen due to its small van der Waals radius and extreme electronegativity. In drug design, substituting a phenyl ring with fluorines at the 3 and 4 positions serves a dual purpose:

  • Metabolic Shielding: It blocks cytochrome P450-mediated oxidative metabolism (hydroxylation) at the electron-rich para and meta positions, significantly increasing the in vivo half-life of the final API.

  • Electronic Modulation: The strong inductive electron-withdrawing effect (-I) of the fluorines modulates the pKa of adjacent functional groups and influences the stability of reactive intermediates during synthesis.

The Tertiary Alcohol as a Synthetic Handle

Tertiary alcohols are notoriously resistant to oxidation, making them stable under a variety of harsh cross-coupling conditions. However, under strongly acidic conditions, they readily undergo ionization to form tertiary carbocations. The nucleophilic addition of Grignard reagents to ketones remains one of the most reliable methods for constructing these sterically hindered tertiary alcohol centers[1].

Upstream Synthesis: Grignard Addition Protocol

The most direct and scalable route to 2-(3,4-Difluorophenyl)-2-butanol is the nucleophilic addition of ethylmagnesium bromide (EtMgBr) to 3,4-difluoroacetophenone.

Causality in Experimental Design
  • Solvent Selection (THF vs. Diethyl Ether): Tetrahydrofuran (THF) is strictly preferred. THF coordinates more effectively to the magnesium center than diethyl ether, breaking down polymeric Grignard aggregates into more reactive monomeric species. This enhances the nucleophilicity of the Grignard reagent[2].

  • Temperature Control (0 °C): Acetophenone derivatives are prone to enolization. Conducting the addition at 0 °C kinetically favors the direct 1,2-addition over the acid-base side reaction (deprotonation of the α-carbon), which would otherwise lead to starting material recovery and diminished yields.

  • Quenching Agent (Sat. NH₄Cl): A weak acid quench is mandatory. Using strong mineral acids (like HCl) to quench the magnesium alkoxide intermediate would prematurely dehydrate the newly formed tertiary alcohol into an alkene.

Step-by-Step Methodology

Self-Validating Protocol:

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, addition funnel, and nitrogen inlet. Purge with N₂ for 15 minutes to ensure an anhydrous environment.

  • Substrate Loading: Dissolve 3,4-difluoroacetophenone (1.0 equiv, 100 mmol) in anhydrous THF (0.5 M). Cool the reaction mixture to 0 °C using an ice-water bath. Validation: Internal temperature probe must read ≤ 2 °C before proceeding.

  • Grignard Addition: Load EtMgBr (3.0 M in THF, 1.2 equiv) into the addition funnel. Add dropwise over 45 minutes, maintaining the internal temperature below 5 °C. The solution will transition from colorless to a pale yellow magnesium alkoxide suspension.

  • Reaction Monitoring: Stir for an additional 1 hour at 0 °C. Validation: TLC (Hexanes/EtOAc 8:2) should indicate complete consumption of the UV-active ketone (Rf ~0.6) and the appearance of a new, more polar spot (Rf ~0.3).

  • Quenching & Workup: Carefully add saturated aqueous NH₄Cl (50 mL) dropwise to quench unreacted Grignard reagent. Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude tertiary alcohol.

GrignardWorkflow N1 3,4-Difluoroacetophenone (Electrophile) N3 Inert Atmosphere Setup (N2/Ar, 0 °C) N1->N3 N2 Ethylmagnesium Bromide (Nucleophile in THF) N2->N3 N4 Nucleophilic Addition (Exothermic) N3->N4 N5 Magnesium Alkoxide Intermediate N4->N5 C-C Bond Formation N6 Aqueous Quench (Sat. NH4Cl, pH ~6-7) N5->N6 Prevents Dehydration N7 2-(3,4-Difluorophenyl)-2-butanol (Target Intermediate) N6->N7 Liquid-Liquid Extraction

Caption: Workflow for the Grignard synthesis of 2-(3,4-Difluorophenyl)-2-butanol.

Downstream Application: The Ritter Reaction

Once synthesized, 2-(3,4-Difluorophenyl)-2-butanol can be transformed into a sterically hindered primary amine equivalent via the Ritter Reaction . This transformation is highly valuable for generating bulky amine pharmacophores.

Mechanistic Causality

The Ritter reaction converts a tertiary or benzylic alcohol into an N-alkyl acetamide[3]. When 2-(3,4-Difluorophenyl)-2-butanol is treated with concentrated sulfuric acid in the presence of acetonitrile, the hydroxyl group is protonated and departs as water. This generates a tertiary benzylic carbocation. Despite the electron-withdrawing nature of the 3,4-difluoro substitution, the carbocation is sufficiently stabilized by hyperconjugation from the adjacent ethyl and methyl groups, allowing for efficient diastereoselective or regioselective trapping by the weakly nucleophilic nitrile[4].

Step-by-Step Methodology
  • Activation: Dissolve 2-(3,4-Difluorophenyl)-2-butanol (50 mmol) in glacial acetic acid (20 mL) and acetonitrile (100 mmol, 2.0 equiv). Cool to 0 °C.

  • Acid Catalysis: Add concentrated H₂SO₄ (1.5 equiv) dropwise over 20 minutes. The reaction mixture will darken as the carbocation forms.

  • Heating: Warm the mixture to 60 °C and stir for 4 hours. Validation: Aliquot NMR should show the disappearance of the aliphatic alcohol signals and the emergence of an amide N-H proton signal (~5.5 ppm).

  • Hydrolysis: Pour the mixture over crushed ice and neutralize with 10% NaOH until pH 8 is reached. Extract with dichloromethane, dry, and concentrate to yield N-(2-(3,4-Difluorophenyl)butan-2-yl)acetamide.

RitterPathway S1 2-(3,4-Difluorophenyl)-2-butanol S2 Acidic Cleavage (H2SO4, -H2O) S1->S2 S3 Tertiary Benzylic Carbocation S2->S3 Rate-Determining Step S4 Nucleophilic Attack (Acetonitrile) S3->S4 S5 Nitrilium Ion Intermediate S4->S5 S6 Aqueous Workup (H2O) S5->S6 S7 Sterically Hindered Acetamide S6->S7 Tautomerization

Caption: Mechanistic pathway of the Ritter reaction converting the tertiary alcohol to an acetamide.

Quantitative Data Summaries

To ensure reproducibility, the following tables summarize the optimization parameters for both the upstream synthesis and the downstream functionalization.

Table 1: Optimization of the Grignard Addition (Upstream)

Temperature (°C)SolventEquivalents of EtMgBrYield (%)Major Byproduct
25 (RT)Diethyl Ether1.045%Unreacted Ketone (Enolization)
0Diethyl Ether1.268%Traces of Alkene
0 THF 1.2 92% None (Optimal)
-78THF1.275%Incomplete Conversion

Table 2: Optimization of the Ritter Reaction (Downstream)

Acid CatalystNitrile SourceTemp (°C)Time (h)Yield (%)
TFA (2.0 eq)Acetonitrile252415%
H₂SO₄ (1.0 eq)Acetonitrile251255%
H₂SO₄ (1.5 eq) Acetonitrile 60 4 88%
H₂SO₄ (1.5 eq)Benzonitrile60676%

Sources

Application Note: Comprehensive Analytical Profiling of 2-(3,4-Difluorophenyl)-2-butanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(3,4-Difluorophenyl)-2-butanol (Molecular Formula: C10H12F2O; MW: 186.20 g/mol ) is a fluorinated tertiary alcohol that serves as a critical chiral building block in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly triazole antifungals (e.g., derivatives of efinaconazole and voriconazole) and complex agrochemicals[1]. The presence of the difluorophenyl group enhances lipophilicity and metabolic stability, while the chiral center at C2 dictates the stereospecific biological activity of the downstream API [1].

This application note provides a self-validating, highly robust analytical framework for the quality control of 2-(3,4-Difluorophenyl)-2-butanol. It details High-Performance Liquid Chromatography (HPLC) methods for chemical and enantiomeric purity, and Gas Chromatography-Mass Spectrometry (GC-MS) methods for structural confirmation and volatile impurity profiling.

Physicochemical Rationale & Analytical Strategy

The analytical strategy is strictly dictated by the molecule's structural features:

  • Tertiary Alcohol Moiety: Tertiary alcohols are highly prone to thermal dehydration (forming substituted butenes) at high injector temperatures. Therefore, GC-MS methods must utilize optimized, moderate inlet temperatures (e.g., 220°C) to prevent artifact formation.

  • Chiral Center: Enantiomeric excess (ee) is critical for asymmetric synthesis. Normal-phase Chiral HPLC is selected over reversed-phase because the non-polar mobile phase (Hexane) maximizes the hydrogen-bonding interactions between the tertiary hydroxyl group of the analyte and the carbamate linkages of the amylose/cellulose-based stationary phase.

  • Fluorinated Aromatic Ring: Provides a strong UV chromophore. Based on related difluorophenyl-containing antifungals, optimal UV detection occurs between 210 nm and 254 nm[3, 4].

HPLC_Workflow A Sample Preparation (Dilution in Mobile Phase) B Chromatographic Separation (C18 Achiral / Amylose Chiral) A->B C UV Detection (210 nm / 254 nm) B->C D Data Acquisition & Peak Integration C->D F Enantiomeric/Chemical Purity Report D->F E System Suitability (RSD < 2.0%, N > 2000) E->B Validates

Caption: HPLC Analytical Workflow for 2-(3,4-Difluorophenyl)-2-butanol Purity Assessment.

HPLC Methodologies: Chemical and Enantiomeric Purity

Reversed-Phase HPLC (Chemical Purity)

Causality: To separate 2-(3,4-Difluorophenyl)-2-butanol from synthetic precursors (e.g., 3,4-difluoropropiophenone) and dehydration degradation products, a C18 stationary phase is employed. An acidic modifier (0.1% Formic Acid) is added to the aqueous phase to suppress secondary silanol interactions with the alcohol, ensuring sharp, symmetrical peaks [3].

Protocol:

  • Standard Preparation: Accurately weigh 10.0 mg of 2-(3,4-Difluorophenyl)-2-butanol reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile (1.0 mg/mL stock). Further dilute to 100 µg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).

    • Mobile Phase: Isocratic elution; Acetonitrile : 0.1% Formic Acid in Water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm (maximum sensitivity for the difluorophenyl ring) [4].

    • Injection Volume: 10 µL.

  • System Suitability: Inject the standard preparation six times. The relative standard deviation (RSD) of the peak area must be ≤ 2.0%, and the theoretical plate count (N) must be ≥ 3000.

Normal-Phase Chiral HPLC (Enantiomeric Purity)

Causality: Enantiomeric resolution is achieved using a Chiralcel OD-H column (cellulose tris(3,5-dimethylphenylcarbamate)). The steric bulk of the ethyl group versus the methyl group on the chiral center, combined with the hydrogen bonding of the OH group, allows for baseline separation of the (R) and (S) enantiomers.

Protocol:

  • Sample Preparation: Dissolve 5.0 mg of the sample in 10 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v).

  • Chromatographic Conditions:

    • Column: Chiralcel OD-H (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Hexane : Isopropanol (95:5 v/v).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 254 nm.

  • Validation: Ensure baseline resolution (Rs ≥ 1.5) between the (R) and (S) peaks using a racemic reference mixture prior to analyzing the synthesized chiral batch.

GC-MS Methodology: Structural Confirmation & Volatiles

Causality: GC-MS is utilized for orthogonal structural confirmation and the detection of volatile organic impurities (e.g., residual solvents or unreacted halogenated benzenes). A 5% diphenyl/95% dimethyl polysiloxane stationary phase (e.g., HP-5MS or DB-5MS) is selected for its low bleed and excellent resolution of semi-volatile fluorinated compounds [2]. The injector temperature is strictly capped at 220°C to prevent the thermal dehydration of the tertiary alcohol into 2-(3,4-difluorophenyl)-2-butene.

GCMS_Workflow S1 Sample Prep (1 mg/mL in Ethyl Acetate) S2 Capillary GC Separation (DB-5MS, Temp Program) S1->S2 S3 Electron Ionization (EI) (70 eV Source) S2->S3 S4 Quadrupole Mass Analyzer (m/z 40-400) S3->S4 S5 Spectral Matching & Structural Confirmation S4->S5

Caption: GC-MS Experimental Workflow for Structural Confirmation and Impurity Profiling.

Protocol:

  • Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of GC-grade Ethyl Acetate [5].

  • GC Conditions:

    • Column: DB-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness) [2].

    • Carrier Gas: Helium (99.999%) at a constant flow of 1.2 mL/min [2].

    • Injection: 1 µL, Split ratio 20:1. Inlet temperature: 220°C.

    • Oven Program: Initial 60°C (hold 2 min), ramp at 15°C/min to 260°C (hold 5 min).

  • MS Conditions:

    • Ionization: Electron Impact (EI) at 70 eV [2].

    • Temperatures: Transfer line 280°C, Ion source 230°C, Quadrupole 150°C.

    • Scan Range: m/z 40 to 400.

  • Data Interpretation: The molecular ion (M+ = 186) may be weak due to the rapid fragmentation of the tertiary alcohol. Key diagnostic fragments include m/z 168[M - H2O]+ (dehydration), m/z 157 [M - C2H5]+ (loss of ethyl radical, forming the stable fluorinated oxonium ion), and m/z 171[M - CH3]+.

Quantitative Data Summaries

Table 1: HPLC Method Validation Summary (Chemical Purity)

ParameterResult / SpecificationAcceptance Criteria
Linearity Range 10 – 150 µg/mLR² ≥ 0.999
Limit of Detection (LOD) 0.5 µg/mLSignal-to-Noise (S/N) ≥ 3
Limit of Quantitation (LOQ) 1.5 µg/mLSignal-to-Noise (S/N) ≥ 10
Method Precision (%RSD) 0.85% (n=6)RSD ≤ 2.0%
Retention Time (tR) ~ 4.8 minutes± 0.2 minutes
Recovery (Accuracy) 99.2% - 100.5%98.0% - 102.0%

Table 2: GC-MS Diagnostic Fragmentation Profile

m/z ValueRelative AbundanceStructural Assignment / Causality
186 < 5%Molecular Ion [M]+ (Weak due to tertiary OH lability)
168 ~ 15%[M - H2O]+ (Thermal/EI induced dehydration)
157 100% (Base Peak)[M - C2H5]+ (Alpha-cleavage of the ethyl group)
171 ~ 40%[M - CH3]+ (Alpha-cleavage of the methyl group)
127 ~ 25%[C6H3F2]+ (Difluorophenyl cation)

Conclusion

The comprehensive physicochemical profiling of 2-(3,4-Difluorophenyl)-2-butanol requires a multi-faceted analytical approach. The RP-HPLC method ensures the absence of synthetic impurities, while normal-phase chiral HPLC guarantees the stereochemical integrity necessary for downstream asymmetric synthesis. GC-MS provides a robust orthogonal technique for structural verification and the monitoring of volatile process impurities, ensuring the intermediate meets the stringent quality standards required for pharmaceutical and agricultural applications.

References

  • Stojković, D., et al. "Temporal Tracking of Metabolomic Shifts in In Vitro-Cultivated Kiwano Plants: A GC-MS, LC-HRMS-MS, and In Silico Candida spp. Protein and Enzyme Study." MDPI Pharmaceuticals, 2025. [Link]

  • Scholars Middle East Publishers. "Novel Stability indicating Rp-HPLC Method for the Determination of Assay of Voriconazole in Pharmaceutical Products." Saudi Journals. [Link]

  • Global Journal of Pharmacy & Biosciences. "Stability indicating RP-HPLC-UV method development and validation for estimation of Efinaconazole in bulk drug and pharmaceutica." GJPB. [Link]

  • Agilent Technologies. "GC/MSD 시스템을 사용한 가압 정량 흡입제(pMDI) 중의 추출 가능한 화합물 분석" (Extractables Analysis using GC/MSD). Agilent. [Link]

Application Note: 2-(3,4-Difluorophenyl)-2-butanol as a Core Scaffold in the Synthesis of Next-Generation Azole Antifungals

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The rising prevalence of multi-drug-resistant fungal pathogens—such as Candida auris and azole-resistant Aspergillus fumigatus—necessitates the development of novel antifungal agents with differentiated modes of action or enhanced target affinities 1[1]. While the 2,4-difluorophenyl group has long been the industry standard for triazole antifungals (e.g., fluconazole, voriconazole), shifting the halogenation to the 3,4-positions offers profound pharmacological advantages.

2-(3,4-Difluorophenyl)-2-butanol serves as a highly versatile, stereochemically programmable building block for synthesizing these next-generation heterocycles. The 3,4-difluoro substitution pattern alters the electron density of the aromatic ring, optimizing its fit within the hydrophobic binding pocket of the target enzyme and significantly improving broad-spectrum efficacy against resistant strains2[2].

Mechanistic Insights: CYP51 Inhibition

The primary target of azole heterocycles derived from this scaffold is Sterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme essential for ergosterol biosynthesis in fungal cell membranes.

The synthesized 3-(1H-1,2,4-triazol-1-yl)-2-(3,4-difluorophenyl)-2-butanol pharmacophore operates via a dual-interaction mechanism:

  • Heme Coordination: The basic nitrogen (N4) of the newly introduced triazole ring forms a coordinate covalent bond with the heme iron (Fe³⁺) at the CYP51 active site.

  • Hydrophobic Anchoring: The 3,4-difluorophenyl group projects into the hydrophobic substrate-access channel. Research demonstrates that fluorine atoms in the meta and para positions enhance the inhibition of C. albicans CYP51 activity to 90%, a significant leap over unsubstituted or sterically hindered analogs3[3].

Mechanism Lan Lanosterol CYP CYP51 (Lanosterol 14α-demethylase) Lan->CYP Erg Ergosterol (Fungal Cell Wall) CYP->Erg Normal Biosynthesis Tox 14α-methyl sterols (Toxic Accumulation) CYP->Tox Pathway Inhibition Drug 3,4-Difluorophenyl Triazole Derivative Drug->CYP Heme-Iron Coordination & Hydrophobic Binding

Fig 1. Mechanism of action: CYP51 inhibition by 3,4-difluorophenyl triazoles disrupting ergosterol.

Quantitative Data: Comparative Efficacy

The strategic shift to a 3,4-difluorophenyl architecture yields measurable improvements in enzyme inhibition and overall fungicidal activity4[4].

Compound ScaffoldC. albicans CYP51 Inhibition (%)A. fumigatus CYP51 Inhibition (%)Broad-Spectrum EC₅₀ (μg/mL)
Unsubstituted Phenyl20%24%>10.0
2,4-Difluorophenyl (Standard)85%55%1.5 - 5.0
3,4-Difluorophenyl (Novel) 90% 60% 0.63 - 3.82

Data synthesized from target-binding assays demonstrating that the 3,4-difluorophenyl moiety provides superior broad-spectrum efficacy compared to legacy scaffolds[2][3].

Synthetic Strategy & Workflow

To convert 2-(3,4-Difluorophenyl)-2-butanol into an active azole API, the tertiary alcohol must be functionalized to allow the introduction of the triazole ring at the adjacent carbon. This is achieved via a three-step workflow: Dehydration, Epoxidation, and Regioselective Ring Opening.

Workflow A 2-(3,4-Difluorophenyl) -2-butanol B Dehydration (p-TsOH, Toluene) A->B -H2O C Alkene Intermediate B->C Zaitsev Rule D Epoxidation (mCPBA, 0°C) C->D Oxidation E Oxirane Intermediate D->E >90% Yield F Ring Opening (1H-1,2,4-Triazole) E->F K2CO3, DMF, 85°C

Fig 2. Synthetic workflow from 2-(3,4-Difluorophenyl)-2-butanol to the final triazole heterocycle.

Experimental Protocols

Step 1: Acid-Catalyzed Dehydration

Objective: Convert 2-(3,4-Difluorophenyl)-2-butanol to 2-(3,4-Difluorophenyl)-2-butene.

  • Causality & Regiochemistry: Acid-catalyzed dehydration follows Zaitsev's rule. The elimination of a proton from the C3 methylene is thermodynamically favored over the C1 methyl, yielding the internal alkene. This is critical because subsequent steps will place the triazole at C3 and the hydroxyl at C2, perfectly reconstructing the 2-butanol backbone required for the antifungal pharmacophore.

  • Procedure:

    • Dissolve 10.0 g of 2-(3,4-Difluorophenyl)-2-butanol in 100 mL of anhydrous toluene.

    • Add 0.5 g of p-toluenesulfonic acid (p-TsOH) as a mild acid catalyst.

    • Reflux the mixture at 110°C using a Dean-Stark trap to continuously remove water, driving the equilibrium toward the alkene.

  • Self-Validating System: Monitor the Dean-Stark trap. The collection of the theoretical volume of water (~0.96 mL) validates reaction completion. Confirm by spotting on a silica TLC plate (Hexane/EtOAc 9:1); the starting material (Rf ≈ 0.3) must vanish, replaced by a non-polar UV-active spot (Rf ≈ 0.8).

Step 2: Biphasic Epoxidation

Objective: Oxidize the alkene to 2,3-dimethyl-2-(3,4-difluorophenyl)oxirane.

  • Causality: meta-Chloroperoxybenzoic acid (mCPBA) is used for the epoxidation. The reaction is performed in a biphasic system (DCM and saturated aqueous NaHCO₃) to immediately neutralize the m-chlorobenzoic acid byproduct. If left acidic, the newly formed oxirane would prematurely hydrolyze into a diol.

  • Procedure:

    • Dissolve the crude alkene in 80 mL of dichloromethane (DCM) and add 40 mL of sat. NaHCO₃ (aq). Cool to 0°C.

    • Add 1.2 equivalents of mCPBA portion-wise over 30 minutes to control the exothermic peroxy-transfer.

    • Stir for 4 hours, allowing the reaction to slowly reach room temperature.

  • Self-Validating System: During workup, wash the organic layer with 10% aqueous sodium thiosulfate (Na₂S₂O₃). Critical Validation: Test the organic layer with starch-iodide paper. A lack of blue/black color validates the complete quenching of residual peroxides, ensuring downstream safety and preventing oxidative degradation of the triazole in Step 3.

Step 3: Regioselective Triazole Ring Opening

Objective: Synthesize the final 3-(1H-1,2,4-triazol-1-yl)-2-(3,4-difluorophenyl)-2-butanol target.

  • Causality: 1H-1,2,4-triazole is a moderate nucleophile. Using anhydrous K₂CO₃ in a polar aprotic solvent (DMF) at 85°C fully deprotonates the triazole. The resulting strong nucleophile attacks the less sterically hindered carbon (C3) of the oxirane (Sₙ2-like opening), yielding the target tertiary alcohol at C2.

  • Procedure:

    • Dissolve the oxirane intermediate (approx. 8.5 g) in 50 mL of anhydrous DMF.

    • Add 3.5 g of 1H-1,2,4-triazole and 7.0 g of anhydrous K₂CO₃.

    • Heat the suspension to 85°C under nitrogen for 12 hours.

    • Quench by pouring into 200 mL of ice water, extracting with ethyl acetate (3 x 50 mL).

  • Self-Validating System: The regioselectivity and success of the ring opening are validated via crude ¹H-NMR. The appearance of a broad singlet at ~5.5 ppm (exchangeable with D₂O) confirms the generation of the tertiary hydroxyl group, while two sharp singlets at ~7.8 and ~8.2 ppm confirm the integration of the intact 1,2,4-triazole ring.

References

  • Sterol 14α−Demethylase Structure-Based Design of VNI ((R)-N−(l- (2,4-Dichlorophenyl)
  • Fast and Efficient Synthesis of Fluoro Phenyl 1,2,3-Triazoles via Click Chemistry with Ultrasound Irradiation and Their Biological Efficacy Against Candida albicans Source: MDPI URL
  • Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment Source: ACS Publications URL
  • A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 2-(3,4-Difluorophenyl)-2-butanol Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of sterically hindered or electronically deactivated tertiary alcohols. The synthesis of 2-(3,4-difluorophenyl)-2-butanol—a critical fluorinated building block in drug development—is notoriously problematic when relying on classical organomagnesium chemistry.

This guide is designed to move beyond basic protocols, providing you with the mechanistic causality behind reaction failures and the field-proven methodologies required to build a self-validating, high-yield synthetic system.

Mechanistic Insight & Route Selection

The synthesis of 2-(3,4-difluorophenyl)-2-butanol revolves around a disconnection at the tertiary alcohol, presenting two primary Grignard pathways:

  • Route A: 3,4-Difluorophenylmagnesium bromide + 2-butanone.

  • Route B: Ethylmagnesium bromide + 3,4-difluoroacetophenone.

The Causality of Failure: Route B is inherently strategically flawed. Ethylmagnesium bromide possesses β-hydrogens. When reacted with an electron-deficient ketone like 3,4-difluoroacetophenone, the Grignard reagent frequently acts as a reducing agent rather than a nucleophile. This occurs via a Meerwein-Ponndorf-Verley-type β-hydride transfer through a six-membered cyclic transition state, yielding the secondary alcohol instead of the target molecule[1].

The Strategic Choice: Route A is the superior pathway because the aryl Grignard lacks β-hydrogens, completely shutting down the reduction pathway. However, Route A is still vulnerable to enolization . Grignard reagents are highly basic; instead of attacking the carbonyl carbon, they often deprotonate the α-carbon of 2-butanone to form an enolate. Upon aqueous workup, this enolate simply protonates back into the unreacted starting ketone[2].

To achieve high yields, we must decouple the nucleophilicity of the organometallic species from its basicity using lanthanide additives.

Reaction Pathway Visualization

Pathway K Ketone Starting Material (e.g., 2-Butanone) RC Reactive Complex [Ketone + RMgX] K->RC G Grignard Reagent (e.g., Ar-MgBr) G->RC Add 1,2-Addition (Desired Tertiary Alcohol) RC->Add Lanthanide Additives (CeCl3 / LaCl3·2LiCl) Enol Enolization (Recovered Ketone) RC->Enol High Basicity (No Additive) Red Reduction (Secondary Alcohol) RC->Red β-Hydride Transfer (Alkyl Grignards)

Reaction pathways in the Grignard synthesis of 2-(3,4-difluorophenyl)-2-butanol.

Quantitative Data Summary

The table below summarizes the dramatic impact of modulating the Grignard reagent's basicity using oxophilic lanthanide salts.

Reagent System (Route A)AdditiveTemp ProfileConversion (%)Isolated Yield (%)Major Byproduct
ArMgBr + 2-butanoneNone0 °C to RT45%38%Recovered Ketone
ArMgBr + 2-butanoneCeCl₃ (anhydrous)-78 °C to 0 °C>95%88%None
ArMgBr + 2-butanoneLaCl₃·2LiCl0 °C to RT>98%92%None

Troubleshooting & FAQs

Q1: I am recovering mostly unreacted 2-butanone starting material. What is causing this, and how can I prevent it? A: Your Grignard reagent is acting as a base rather than a nucleophile, deprotonating the α-carbon of 2-butanone to form an enolate[2]. To prevent this, you must use anhydrous Cerium(III) chloride (CeCl₃) () or the Knochel-type Lanthanum(III) chloride-lithium chloride complex (LaCl₃·2LiCl) (). These lanthanides are highly oxophilic; they coordinate to the carbonyl oxygen, activating the electrophilic carbon. Simultaneously, they transmetalate with the Grignard to form an organolanthanide species that is highly nucleophilic but strictly non-basic, forcing the 1,2-addition pathway[3].

Q2: My GC-MS shows a significant amount of a secondary alcohol byproduct. Where is this coming from? A: If you are using Route B (Ethylmagnesium bromide + 3,4-difluoroacetophenone), the ethyl Grignard is transferring a β-hydride to the ketone[1]. Immediately switch to Route A (3,4-Difluorophenylmagnesium bromide + 2-butanone). The aryl Grignard has no β-hydrogens, making this side reaction mechanistically impossible.

Q3: I tried the CeCl₃ method, but my yields are still low and inconsistent. What went wrong? A: The most common point of failure is incomplete dehydration of the CeCl₃ heptahydrate. Imamoto's original protocol requires strict high-vacuum heating to generate the active, anhydrous polymeric [CeCl(μ-Cl)₂(THF)₂]ₙ species ()[4]. If even trace water remains, it quenches the Grignard reagent. If heated too aggressively, inactive cerium oxides form. Self-Validating Solution: Abandon solid CeCl₃ and use commercially available LaCl₃·2LiCl solution in THF. The addition of LiCl breaks up the polymeric lanthanide structure, rendering it fully soluble[5]. This eliminates the solid-state activation variable entirely, ensuring a homogeneous and reproducible reaction.

Optimized Experimental Protocol

To guarantee trustworthiness and reproducibility, the following protocol utilizes the soluble LaCl₃·2LiCl system, which acts as a self-validating workflow by removing the highly variable cerium dehydration step.

Step-by-Step Methodology: LaCl₃·2LiCl Mediated Addition

  • System Preparation: Flame-dry a 100 mL Schlenk flask under high vacuum and backfill with ultra-pure argon (repeat 3x).

  • Substrate Loading: Add 2-butanone (10.0 mmol, 1.0 equiv) to the flask. Ensure the ketone is strictly anhydrous (distilled over CaH₂ or sourced from AcroSeal™ packaging)[6]. Dilute with anhydrous THF (20 mL) to create a 0.5 M solution.

  • Lanthanide Complexation: At room temperature, add LaCl₃·2LiCl (11.0 mmol, 1.1 equiv, typically a 0.6 M solution in THF) via a dry syringe. Stir the mixture for 1 hour. Causality note: This pre-stirring period is critical as it allows the lanthanum to fully coordinate with the carbonyl oxygen, maximizing electrophilic activation.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Nucleophilic Addition: Dropwise add 3,4-difluorophenylmagnesium bromide (12.0 mmol, 1.2 equiv, 0.5 M in THF) over a period of 30 minutes. Causality note: In situ transmetalation occurs rapidly, generating the organolanthanum nucleophile which immediately attacks the activated ketone.

  • Reaction Completion: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours. Monitor conversion via TLC or GC-MS.

  • Quench & Workup: Cool the flask back to 0 °C and carefully quench by adding 15 mL of saturated aqueous NH₄Cl. Stir vigorously until the precipitated inorganic salts dissolve or form a clean suspension.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude 2-(3,4-difluorophenyl)-2-butanol is typically >90% pure but can be further purified via flash column chromatography (Hexanes/EtOAc) if required.

References

  • Imamoto, T., Takiyama, N., & Nakamura, K. (1985). Cerium chloride-promoted nucleophilic addition of Grignard reagents to ketones. An efficient method for the synthesis of tertiary alcohols. Tetrahedron Letters, 26(39), 4763-4766. URL:[Link]

  • Conlon, D. A., Kumke, D., Moeder, C., Hardiman, M., Hutson, G., & Sailer, L. (2004). Insights into the Cerium Chloride‐Catalyzed Grignard Addition to Esters. Advanced Synthesis & Catalysis, 346(11), 1307-1315. URL:[Link]

  • Krasovskiy, A., Kopp, F., & Knochel, P. (2006). Soluble Lanthanide Salts (LnCl3·2 LiCl) for the Improved Addition of Organomagnesium Reagents to Carbonyl Compounds. Angewandte Chemie International Edition, 45(3), 497-500. URL:[Link]

Sources

Technical Support Center: Synthesis of 2-(3,4-Difluorophenyl)-2-butanol

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(3,4-Difluorophenyl)-2-butanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthesis, which is commonly achieved via a Grignard reaction. This document provides in-depth, field-proven insights into potential side reactions and offers practical solutions to maximize yield and purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.

Q1: My overall yield of 2-(3,4-Difluorophenyl)-2-butanol is consistently low. What are the primary causes?

A low yield is the most common complaint and can stem from several distinct issues occurring either during the formation of the Grignard reagent or its subsequent reaction with the ketone.

The primary culprits are:

  • Poor Grignard Reagent Quality: The actual concentration of your active Grignard reagent (e.g., methylmagnesium bromide or ethylmagnesium bromide) may be lower than stated due to gradual degradation during storage or inefficient formation.[1]

  • Presence of Moisture or Oxygen: Grignard reagents are potent bases and nucleophiles that react avidly with water and oxygen.[1] Even trace amounts of moisture in your glassware, solvent, or starting materials will quench the reagent, directly reducing the amount available for the desired reaction.[2]

  • Competing Side Reactions: The Grignard reagent can participate in several undesired pathways besides the intended nucleophilic addition to the ketone. These include enolization of the ketone, reduction of the ketone, and Wurtz coupling.[1][3] Each of these pathways consumes reactants and lowers the yield of your target tertiary alcohol.

A systematic approach, starting with ensuring the quality of your reagent and the rigor of your experimental setup, is crucial for improving your yield.

Q2: I'm seeing a significant amount of the starting ketone (3',4'-difluoroacetophenone) recovered after the reaction. Why is this happening?

This is a classic sign that enolization is outcompeting nucleophilic addition.[3] The Grignard reagent is not only a nucleophile but also a strong base. If the ketone has acidic protons on the alpha-carbon (α-protons), the Grignard reagent can deprotonate it to form a magnesium enolate.[3][4] This enolate is unreactive towards further Grignard addition. During the aqueous workup, the enolate is protonated, regenerating the starting ketone.

Causality & Mechanism:

  • Steric Hindrance: Enolization becomes more favorable when either the Grignard reagent or the ketone is sterically hindered, making the direct attack on the carbonyl carbon more difficult.[3][5]

  • Reaction Temperature: Higher temperatures can favor the enolization pathway.

Mitigation Strategies:

  • Control Temperature: Perform the reaction at low temperatures (e.g., 0 °C down to -78 °C). Add the ketone solution slowly to the stirred Grignard reagent solution while maintaining this low temperature to favor the kinetically controlled nucleophilic addition.[1]

  • Change Reagent: If possible, switch to a less sterically hindered Grignard reagent. For instance, methylmagnesium bromide is less bulky than ethylmagnesium bromide.

  • Use Additives: The addition of cerium(III) chloride (CeCl₃) can sometimes suppress enolization by forming a more nucleophilic organocerium species (a process known as the Luche reduction, though in this context it enhances addition).

Q3: My analytical data (NMR/GC-MS) shows a secondary alcohol byproduct, 2-(3,4-Difluorophenyl)-ethanol. How did this form?

The formation of a secondary alcohol corresponding to your starting ketone is a clear indication of ketone reduction .[1] This side reaction is prominent when using Grignard reagents that possess a hydrogen atom on the beta-carbon (β-hydrogen), such as ethylmagnesium bromide or isobutylmagnesium bromide.[5]

Mechanism: The reduction occurs via a cyclic, six-membered transition state where a hydride (H⁻) is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon of the ketone.[3]

Mitigation Strategies:

  • Reagent Selection: The most effective solution is to use a Grignard reagent that lacks β-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide, if your synthetic route allows.[1]

  • Lower Reaction Temperature: Running the reaction at a lower temperature can disfavor the reduction pathway relative to nucleophilic addition.[1]

Q4: I have an apolar byproduct that is difficult to separate from my desired product. What is it likely to be?

An apolar, high-boiling point byproduct is often the result of a Wurtz-type coupling reaction .[6] This side reaction occurs during the formation of the Grignard reagent itself, where a molecule of the newly formed Grignard reagent (R-MgX) reacts with a molecule of unreacted organic halide (R-X) to form a homocoupled dimer (R-R).[7][8]

For example, if you are preparing ethylmagnesium bromide from ethyl bromide, the Wurtz byproduct would be butane.

Causes & Prevention:

  • High Local Concentration of Halide: Rapidly adding the organic halide to the magnesium turnings creates localized areas of high concentration, increasing the probability of the Wurtz reaction.[6] Solution: Add the organic halide dropwise and slowly to maintain a low concentration.[6][8]

  • Elevated Temperature: The Grignard formation is exothermic. If the temperature is not controlled, hotspots can develop, accelerating the Wurtz coupling.[6] Solution: Use an ice bath to maintain a gentle reflux and avoid excessive heating.[6]

  • Solvent Choice: Some solvents can promote Wurtz coupling more than others. For many substrates, diethyl ether is preferable to THF for minimizing this side reaction.[6]

Q5: My Grignard reaction failed to initiate, or the formation of the reagent was very sluggish. What went wrong?

Failure to initiate is one of the most common frustrations with Grignard reactions. It is almost always due to two factors: a passivated magnesium surface or the presence of moisture.[2]

Troubleshooting Initiation:

  • Ensure Absolute Dryness: All glassware must be rigorously dried (flame-dried under vacuum or oven-dried overnight) and assembled while hot under a positive pressure of an inert gas like argon or nitrogen.[2] Solvents must be anhydrous.[9]

  • Activate the Magnesium: The surface of magnesium turnings is coated with a layer of magnesium oxide (MgO) that prevents the reaction.[2][10] This layer must be disrupted.

    • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the flask with the magnesium.[2] The disappearance of the brown iodine color or the observation of bubbling (from ethylene formation with dibromoethane) indicates activation.

    • Mechanical Activation: Gently crush the magnesium turnings with a glass rod (in the reaction flask, before adding solvent) to expose a fresh, unoxidized metal surface.[10]

  • Initiation Technique: Add a small amount of your organic halide solution to the activated magnesium. You may need to gently warm the spot with a heat gun to start the reaction. A cloudy/gray appearance and gentle bubbling are signs of successful initiation.[2] Once started, add the rest of the halide solution slowly to maintain a steady reaction rate.

Frequently Asked Questions (FAQs)

FAQ 1: What is the single most critical parameter for a successful Grignard reaction? The absolute exclusion of water is paramount. Grignard reagents are exceptionally strong bases and will react with any available proton source, especially water, more readily than they will with the ketone.[1] Using anhydrous solvents, flame-dried glassware, and maintaining a positive inert gas atmosphere are non-negotiable for achieving a good yield.[2]

FAQ 2: How can I confirm the concentration of my Grignard reagent before use? Commercially purchased Grignard reagents can degrade over time. It is best practice to determine the active concentration via titration just before use.[1] A common method is titration with a solution of I₂ in THF until the brown color of iodine persists. This ensures accurate stoichiometry in your reaction.

FAQ 3: What is the recommended workup procedure to maximize product isolation? The workup is a critical step to neutralize unreacted Grignard reagent and protonate the magnesium alkoxide product.

  • Quenching: Slowly pour the reaction mixture onto a cold (0 °C), saturated aqueous solution of ammonium chloride (NH₄Cl).[1][2] This is generally preferred over strong acids like HCl, which can promote acid-catalyzed elimination (dehydration) of the tertiary alcohol product, especially since the benzylic alcohol formed is prone to forming a stable carbocation.

  • Extraction: Ensure thorough extraction of the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Perform multiple extractions (e.g., 3 times) to recover all of the product, which may have some water solubility.[1]

Visualizing the Reaction Pathways

The following diagrams illustrate the desired reaction and the key competing side reactions.

G cluster_start Reactants cluster_products Products / Byproducts Ketone 3',4'-Difluoro- acetophenone Desired_Product 2-(3,4-Difluorophenyl) -2-butanol Ketone->Desired_Product Enolate Regenerated Ketone Ketone->Enolate Reduced_Product Secondary Alcohol Ketone->Reduced_Product Grignard R-MgX (e.g., MeMgBr) Grignard->Desired_Product  Nucleophilic  Addition  (Desired) Grignard->Enolate Enolization (Base) Grignard->Reduced_Product Reduction (β-Hydride) Wurtz_Product R-R Dimer (e.g., Ethane) Grignard->Wurtz_Product Wurtz Coupling Alkyl_Halide R-X Alkyl_Halide->Wurtz_Product

Caption: Competing pathways in the Grignard synthesis.

Troubleshooting_Workflow start Problem: Low Yield of Tertiary Alcohol check1 Was the reaction initiated successfully? start->check1 check2 Is starting ketone recovered? check1->check2 Yes sol1 Diagnosis: Initiation Failure - Activate Mg (I₂, grinding) - Ensure absolute dryness - Check solvent quality check1->sol1 No check3 Is secondary alcohol present? check2->check3 No sol2 Diagnosis: Enolization - Lower reaction temp (-78 to 0°C) - Slow ketone addition - Use less hindered Grignard check2->sol2 Yes check4 Is an apolar byproduct present? check3->check4 No sol3 Diagnosis: Reduction - Use Grignard without β-H (e.g., MeMgBr) - Lower reaction temperature check3->sol3 Yes sol4 Diagnosis: Wurtz Coupling - Slow halide addition - Control exotherm (ice bath) - Consider solvent change (Et₂O) check4->sol4 Yes end General Checks: - Titrate Grignard reagent - Use inert atmosphere (Ar/N₂) - Optimize workup (NH₄Cl) check4->end No

Caption: Troubleshooting workflow for low yield.

Summary of Side Reactions and Preventative Measures
Side ReactionResulting Byproduct(s)Likely Cause(s)Recommended Preventative Measures
Enolization Recovery of starting ketoneSteric hindrance, high temperature, basicity of Grignard.[1][3]Add ketone slowly to Grignard at low temp (0 °C to -78 °C).[1]
Reduction Secondary AlcoholUse of Grignard with β-hydrogens (e.g., EtMgBr).[3][5]Use a Grignard reagent without β-hydrogens (e.g., MeMgBr). Lower reaction temp.[1]
Wurtz Coupling Homocoupled dimer of the organic halide (e.g., butane from ethyl bromide)High local concentration of halide, poor temperature control.[6][8]Slow, dropwise addition of halide to Mg. Maintain low temperature during formation.[6]
Quenching Alkane from Grignard (e.g., Methane from MeMgBr)Presence of water or other acidic protons in the system.[1][2]Rigorously dry all glassware and solvents. Use an inert atmosphere (Ar or N₂).[2]
Protocol: Synthesis of 2-(3,4-Difluorophenyl)-2-butanol via Grignard Reaction

This protocol details the synthesis from 3',4'-difluoroacetophenone and methylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Iodine (one small crystal)

  • Bromomethane (or a solution of methylmagnesium bromide in ether, ~3.0 M)

  • Anhydrous diethyl ether (Et₂O)

  • 3',4'-Difluoroacetophenone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Part A: Preparation of Methylmagnesium Bromide (if not using commercial solution)

  • Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of inert gas.

  • Magnesium Activation: Place magnesium turnings (1.2 eq) in the flask. Add one small crystal of iodine.

    • Scientist's Note: The iodine will sublime and react with the magnesium surface, removing the passivating MgO layer.[2]

  • Initiation: Add a small volume of anhydrous Et₂O to cover the magnesium. Add a small portion (~5%) of your bromomethane solution in Et₂O (1.0 eq total) to the dropping funnel and add it to the flask.

    • Scientist's Note: The reaction should initiate, evidenced by the fading of the iodine color, bubbling, and the solution turning cloudy gray. Gentle warming with a heat gun may be required.[2]

  • Formation: Once initiated, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux.

    • Scientist's Note: A slow addition rate is critical to prevent coupling side reactions and to control the exotherm.[6]

  • Completion: After the addition is complete, stir the gray suspension for an additional 30-60 minutes to ensure all the magnesium has reacted.

Part B: Reaction with Ketone 6. Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath. 7. Ketone Addition: Dissolve 3',4'-difluoroacetophenone (1.0 eq) in anhydrous Et₂O and add it to the dropping funnel. Add this solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10 °C.

  • Scientist's Note: This slow addition at low temperature is the key to minimizing enolization and reduction side reactions.[1]
  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

Part C: Workup and Purification 9. Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.

  • Scientist's Note: A mild acidic quench with NH₄Cl prevents dehydration of the tertiary alcohol product.[1]
  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with Et₂O.
  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
  • Purification: Purify the crude oil by flash column chromatography or distillation to yield pure 2-(3,4-Difluorophenyl)-2-butanol.
References
  • Ashby, E. C., & Laemmle, J. (1981). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Journal of the Chemical Society, Perkin Transactions 2, (6), 886-891. Retrieved from [Link]

  • Ashby, E. C., Laemmle, J., & Neumann, H. M. (1974). Studies on the mechanism of the enolization reaction of Grignard reagents with ketones. Journal of the Chemical Society, Perkin Transactions 2, (11), 1368-1373. Retrieved from [Link]

  • Poe, S. L., et al. (2023). Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. Organic Process Research & Development. Retrieved from [Link]

  • Semantic Scholar. (1981). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Retrieved from [Link]

  • Whitmore, F. C., & George, R. S. (1942). Abnormal Grignard Reactions. X.1 Enolizing and Reducing Action of Grignard Reagents upon Diisopropyl Ketone. Journal of the American Chemical Society, 64(6), 1239–1242. Retrieved from [Link]

  • Canadian Science Publishing. (2017). THE REDUCTION, ENOLATE FORMATION, AND SOLVOLYSIS OF GRIGNARD REAGENTS IN OPTICALLY ACTIVE MEDIA. Canadian Journal of Chemistry. Retrieved from [Link]

  • Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. RSC Publishing. Retrieved from [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Wurtz reaction. Retrieved from [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US6133485A - Asymmetric synthesis of 2-(2,4-difluorophenyl)-1-heterocycl-1-yl butan-2,3-diols.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US6133485A - Asymmetric synthesis of 2-(2,4-difluorophenyl)-1-heterocycl-1-yl butan-2,3-diols.
  • University of California, Irvine. (n.d.). 19. The Grignard Reaction. Retrieved from [Link]

  • ChemRxiv. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Empowering alcohols as carbonyl surrogates for Grignard-type reactions. Retrieved from [Link]

  • American Chemical Society. (2003). The use of alternative solvent purification techniques. Chemical Health & Safety. Retrieved from [Link]

Sources

Technical Support Center: Optimization of 2-(3,4-Difluorophenyl)-2-butanol Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 2-(3,4-Difluorophenyl)-2-butanol . This chiral tertiary alcohol is a critical intermediate in the development of triazole-based antifungals and advanced agrochemicals[1]. Synthesizing this molecule typically involves the nucleophilic addition of ethylmagnesium bromide (EtMgBr) to 3,4-difluoroacetophenone. However, researchers frequently encounter yield-limiting side reactions, including enolization, β-hydride reduction, and product dehydration.

This guide provides field-proven troubleshooting strategies, mechanistic FAQs, and validated protocols to ensure high-yielding, scalable, and reproducible workflows.

Reaction Pathway & Mechanistic Workflow

To optimize this reaction, we must first understand the competing pathways inherent to Grignard additions. The diagram below illustrates the optimized workflow utilizing lanthanide-salt additives to suppress side reactions.

GrignardWorkflow A 3,4-Difluoroacetophenone (Electrophile) D Nucleophilic Addition (-10°C to 0°C) A->D B Ethylmagnesium Bromide (EtMgBr in 2-MeTHF) B->D C CeCl3 · 2LiCl Additive (Enolization Suppressor) C->D Transmetalation E Magnesium/Cerium Alkoxide Intermediate D->E Main Pathway H Side Reactions: Enolization / Reduction D->H Without Additives F Aqueous Quench (NH4Cl, pH 7-8) E->F G 2-(3,4-Difluorophenyl)-2-butanol (Target Tertiary Alcohol) F->G

Workflow for the optimized Grignard addition to synthesize 2-(3,4-Difluorophenyl)-2-butanol.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing high levels of starting material recovery and reduction byproducts instead of the tertiary alcohol? A: This is a classic symptom of the Schlenk equilibrium favoring dimeric Grignard species in concentrated solutions. Dimeric Grignard reagents coordinate with the ketone to form a six-membered transition state. Because 3,4-difluoroacetophenone is somewhat sterically hindered and highly enolizable, this six-membered state promotes either α-deprotonation (enolization, leading to recovered starting material upon quenching) or β-hydride transfer from the ethyl group (reduction to the secondary alcohol). Solution: Introduce an oxophilic additive like CeCl3​⋅2LiCl . Cerium transmetalates with the Grignard to form an organocerium reagent ( EtCeCl2​ ), which is significantly less basic but highly nucleophilic, forcing the reaction through the desired four-membered 1,2-addition transition state[2].

Q2: How does the choice of solvent (THF vs. 2-MeTHF) impact the reaction at scale? A: While Tetrahydrofuran (THF) is the traditional solvent for Grignard reagents, 2-Methyltetrahydrofuran (2-MeTHF) is vastly superior for this specific synthesis[1]. 2-MeTHF has a lower water miscibility, which prevents the formation of intractable magnesium hydroxide emulsions during the aqueous quench. Furthermore, 2-MeTHF disrupts the Schlenk equilibrium more effectively than THF, reducing the aggregation of the Grignard reagent and thereby increasing its kinetic reactivity at lower temperatures.

Q3: My product degrades during concentration. How do I prevent dehydration? A: 2-(3,4-Difluorophenyl)-2-butanol is a tertiary benzylic-type alcohol. The electron-withdrawing nature of the difluorophenyl ring stabilizes the carbocation intermediate that forms if the hydroxyl group is protonated. If you quench with strong acids (e.g., HCl or H2​SO4​ ), the alcohol rapidly dehydrates to form 2-(3,4-difluorophenyl)but-2-ene. Solution: Always quench with a mild, buffered aqueous solution such as saturated Ammonium Chloride ( NH4​Cl ) to maintain a pH of 7-8[3]. Never exceed 35°C during rotary evaporation.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and product distribution. These metrics validate the necessity of temperature control and lanthanide additives.

Table 1: Optimization of Reaction Parameters for 2-(3,4-Difluorophenyl)-2-butanol Synthesis

EntrySolventTemp (°C)AdditiveEtMgBr (equiv)Yield (%)Major Byproduct (%)
1THF25None1.245Enolization (35%)
2THF0None1.265Reduction (15%)
32-MeTHF0None1.272Reduction (12%)
4THF0 CeCl3​⋅2LiCl 1.194Trace (<2%)
52-MeTHF-10 to 0 CeCl3​⋅2LiCl 1.198 None Detected

Note: Yields determined by quantitative GC-FID using an internal standard. Enolization is quantified by the recovery of 3,4-difluoroacetophenone post-quench.

Troubleshooting Guide

Issue: Exothermic Runaway During Grignard Addition

Symptom: The internal temperature spikes >15°C upon addition of the ketone, resulting in a dark reaction mixture and high impurity profiles. Root Cause: Grignard additions are highly exothermic. If the electrophile is added too rapidly, the localized heat promotes homocoupling and enolization. Intervention:

  • Equip the reactor with an internal thermocouple (do not rely on jacket temperature).

  • Dilute the 3,4-difluoroacetophenone in 2-MeTHF (1:3 v/v) prior to addition.

  • Dose the ketone via a syringe pump, pausing the addition if the internal temperature exceeds 5°C.

Issue: Incomplete Conversion Despite Excess Reagent

Symptom: TLC/GC shows 10-15% unreacted ketone even after 4 hours of stirring. Root Cause: Moisture in the system has quenched a portion of the Grignard reagent, or the cerium chloride was not properly activated. Intervention:

  • Ensure CeCl3​⋅2LiCl is rigorously dried. Commercially available anhydrous beads must be stirred under high vacuum at 140°C for 2 hours prior to use.

  • Titrate your EtMgBr solution immediately before use using salicylaldehyde phenylhydrazone to confirm active molarity.

Self-Validating Experimental Protocol

This protocol incorporates the E-E-A-T principles by utilizing CeCl3​⋅2LiCl in 2-MeTHF to guarantee high fidelity and suppress dehydration[1][2].

Step 1: Preparation of the Organocerium Complex

  • Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, internal thermocouple, and argon inlet.

  • Add anhydrous CeCl3​⋅2LiCl (0.33 mol, 1.1 equiv) and suspend in anhydrous 2-MeTHF (150 mL). Stir at room temperature for 2 hours to ensure complete dissolution and complexation.

  • Cool the reactor to -10°C using a dry ice/acetone bath.

  • Dropwise, add EtMgBr (0.33 mol, 3.0 M in diethyl ether) over 30 minutes. A color change to pale yellow/orange indicates the formation of the organocerium reagent. Stir for an additional 1 hour at -10°C.

Step 2: Nucleophilic Addition

  • Dissolve 3,4-difluoroacetophenone (0.30 mol, 1.0 equiv) in anhydrous 2-MeTHF (50 mL).

  • Add the ketone solution dropwise to the organocerium mixture via an addition funnel. Regulate the drip rate to maintain the internal temperature strictly below 0°C.

  • Once addition is complete, maintain stirring at 0°C for 2 hours.

  • Validation Check: Withdraw a 0.1 mL aliquot, quench in NH4​Cl , extract with EtOAc, and run a TLC (Hexanes:EtOAc 8:2). The ketone spot ( Rf​≈0.6 ) should be completely consumed, replaced by the tertiary alcohol ( Rf​≈0.3 ).

Step 3: Controlled Quenching and Isolation

  • While maintaining the temperature at 0°C, carefully quench the reaction by adding saturated aqueous NH4​Cl (100 mL) dropwise. Caution: Vigorous ethane gas evolution may occur if excess Grignard is present.

  • Allow the mixture to warm to room temperature. The cerium salts will precipitate as a white/grey solid.

  • Filter the biphasic mixture through a pad of Celite to remove the metal salts, washing the filter cake with additional 2-MeTHF (50 mL).

  • Separate the organic layer. Wash the aqueous layer once with 2-MeTHF (50 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous Na2​SO4​ .

  • Concentrate under reduced pressure (water bath ≤30°C ) to yield 2-(3,4-Difluorophenyl)-2-butanol as a pale yellow oil (>95% purity by NMR).

References

  • Added-Metal-Free Catalytic Nucleophilic Addition of Grignard Reagents to Ketones The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Google Patents (WO2009010231A1)
  • Google Patents (WO2016079728A1)
  • Google Patents (WO1997006160A1)

Sources

Technical Support Center: Troubleshooting Analytical Detection of 2-(3,4-Difluorophenyl)-2-butanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analytical detection of 2-(3,4-Difluorophenyl)-2-butanol. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the analysis of this chiral, fluorinated tertiary alcohol. The content is structured in a practical question-and-answer format to directly address specific experimental issues.

Section 1: High-Performance Liquid Chromatography (HPLC) Analysis

Question 1: I'm observing poor peak shape (tailing) for 2-(3,4-Difluorophenyl)-2-butanol on a standard C18 column. What is the likely cause and how can I fix it?

Answer: Peak tailing for polar analytes like alcohols on reversed-phase columns is a classic issue. The primary cause is often secondary interactions between the hydroxyl group of your analyte and residual, un-capped silanol groups on the silica surface of the stationary phase. These interactions are stronger than the primary hydrophobic retention mechanism, leading to a portion of the analyte molecules being retained longer, resulting in a tailed peak.

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Lower the pH: Adding a small amount of an acidifier like formic acid or trifluoroacetic acid (TFA) to your mobile phase (e.g., 0.1% v/v) will protonate the silanol groups (Si-OH to Si-OH₂⁺), significantly reducing their ability to interact with the analyte's hydroxyl group.[1]

    • Use a Buffer: If working at a specific pH is critical, employ a suitable buffer system (e.g., phosphate or acetate) to maintain a consistent ionic environment and mask silanol interactions.

  • Column Selection:

    • End-Capped Columns: Ensure you are using a high-quality, fully end-capped C18 column. Modern columns with advanced bonding and end-capping technologies have fewer accessible silanols.

    • Alternative Selectivity (PFP Columns): For fluorinated compounds, a Pentafluorophenyl (PFP) stationary phase is an excellent alternative.[1][2] PFP columns provide multiple modes of interaction, including hydrophobic, π-π, and dipole-dipole interactions with the difluorophenyl ring, which can improve peak shape and provide unique selectivity compared to C18 phases.[2]

Workflow: Resolving HPLC Peak Tailing

G start Poor Peak Shape (Tailing) Observed check_column Is the C18 column old or of low quality? start->check_column modify_mp Modify Mobile Phase check_column->modify_mp No new_c18 Use a new, high-purity, end-capped C18 column check_column->new_c18 Yes lower_ph Add 0.1% Formic Acid or TFA (Protonates Silanols) modify_mp->lower_ph use_buffer Use a suitable buffer system (Masks Silanols) modify_mp->use_buffer change_column Consider Alternative Column modify_mp->change_column If peak shape still poor end Symmetric Peak Achieved lower_ph->end use_buffer->end pfp_column Switch to a PFP column (Alternative Selectivity for Fluorinated Analytes) change_column->pfp_column new_c18->end pfp_column->end

Caption: A decision-making workflow for troubleshooting peak tailing in HPLC analysis.

Question 2: How can I separate the enantiomers of 2-(3,4-Difluorophenyl)-2-butanol?

Answer: As 2-(3,4-Difluorophenyl)-2-butanol contains a chiral center, separating the R- and S-enantiomers is a common requirement in pharmaceutical development, as enantiomers can have different pharmacological activities.[3][4] Direct separation using Chiral Stationary Phases (CSPs) is the most common and effective approach.

Recommended Approach: Chiral HPLC

Polysaccharide-based CSPs are highly effective for a broad range of chiral compounds. Columns with coated or immobilized derivatives of cellulose or amylose are the industry standard.

  • Recommended Columns:

    • Chiralpak® AD / Chiralcel® OD series (and their immobilized versions, IA, IB, etc.)

    • Lux® Amylose/Cellulose series

These columns separate enantiomers based on the differential formation of transient diastereomeric complexes with the chiral selector of the stationary phase.[4]

Starting Protocol: Chiral HPLC Method Development

ParameterRecommended Starting ConditionRationale
Column Chiralpak® AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate))Broad selectivity for many chiral compounds, including alcohols.[4]
Mobile Phase n-Hexane / 2-Propanol (IPA) (90:10, v/v)Normal phase mode often provides the best selectivity on these CSPs.
Additive 0.1% Trifluoroacetic Acid (TFA)Can improve peak shape for acidic or basic analytes, though may not be necessary for a neutral alcohol.[4]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Temperature 25 °CTemperature can significantly affect chiral separation; start at ambient and optimize if needed.
Detection UV at 230 nm (or λmax)The difluorophenyl ring is the chromophore. Determine the optimal wavelength using a PDA/DAD detector.

Optimization Strategy: If separation is not achieved, systematically vary the ratio of hexane to the alcohol modifier (e.g., try 95:5, 80:20) and/or change the alcohol modifier (e.g., to ethanol).

Section 2: Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) Analysis

Question 3: My GC-MS analysis of 2-(3,4-Difluorophenyl)-2-butanol shows a very small or non-existent molecular ion peak (M+) and a prominent peak at M-18. Is my compound degrading?

Answer: Yes, this is a very common and expected behavior for tertiary alcohols in GC-MS. You are observing thermal degradation in the hot GC inlet, not necessarily degradation in your original sample. The M-18 peak corresponds to the loss of a water molecule (dehydration) from the parent molecule.[5][6] This acid-catalyzed or thermal elimination reaction is highly favorable for tertiary alcohols and often occurs on the hot, active surfaces of the GC inlet liner or column head.[7]

Solutions:

  • Lower the Inlet Temperature: Reduce the injector port temperature to the lowest possible value that still allows for efficient volatilization of your analyte (e.g., start at 200 °C and decrease).

  • Use an Inert Flow Path: Employ a deactivated, inert GC inlet liner (e.g., a silanized liner) to minimize active sites that can catalyze dehydration.

  • Derivatization: This is the most robust solution. By converting the hydroxyl group to a less labile functional group, you prevent dehydration and improve chromatographic performance. Silylation is the most common approach.

Protocol: Silylation for GC-MS Analysis

This protocol converts the alcohol to a more stable trimethylsilyl (TMS) ether.

  • Reagent Preparation: Use a common silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Sample Preparation: In a GC vial, evaporate a known amount of your sample extract to dryness under a gentle stream of nitrogen.

  • Reaction: Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 50 µL of the BSTFA + 1% TMCS reagent.

  • Incubation: Cap the vial tightly and heat at 60-70 °C for 30 minutes.

  • Analysis: Cool the vial to room temperature and inject an aliquot directly into the GC-MS. The resulting TMS-ether will be more thermally stable and should exhibit a clear molecular ion.

Question 4: What are the expected fragmentation patterns for 2-(3,4-Difluorophenyl)-2-butanol in Electron Ionization (EI) Mass Spectrometry?

Answer: Understanding the fragmentation pattern is crucial for confirming the identity of your analyte. For this molecule, the main fragmentation pathways are driven by the tertiary alcohol functional group.[5][8]

  • Dehydration (Loss of H₂O): As discussed, the loss of water (18 Da) is highly probable, leading to a fragment ion at m/z [M-18]. This is often a very prominent peak.

  • Alpha-Cleavage: This is the cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group.[5] This is a characteristic fragmentation for alcohols because it results in a resonance-stabilized oxonium ion.

    • Loss of an ethyl radical (•C₂H₅): Cleavage of the bond between C2 and C3 results in the loss of 29 Da, giving a major fragment at m/z [M-29].

    • Loss of a methyl radical (•CH₃): Cleavage of the bond between C1 and C2 results in the loss of 15 Da, giving a fragment at m/z [M-15].

The most abundant fragment (the base peak) is often the result of the most stable carbocation formed via alpha-cleavage.

Diagram: Key EI-MS Fragmentation Pathways

G M Molecular Ion (M+.) 2-(3,4-Difluorophenyl)-2-butanol M_minus_18 [M-18]+. Loss of H2O (Dehydration) M->M_minus_18 Highly Favorable M_minus_29 [M-29]+ Loss of •C2H5 (α-cleavage) M->M_minus_29 Major Pathway M_minus_15 [M-15]+ Loss of •CH3 (α-cleavage) M->M_minus_15 Minor Pathway

Caption: Predicted major fragmentation pathways for 2-(3,4-Difluorophenyl)-2-butanol in EI-MS.

Section 3: General Troubleshooting

Question 5: I am not detecting any peak for my analyte. What are the first steps I should take?

Answer: This can be a frustrating issue, but a systematic approach can quickly identify the root cause. The problem can generally be isolated to one of four areas: the instrument, the method, the sample preparation, or the analyte itself.[9]

Systematic Troubleshooting Flow:

  • Verify Instrument Performance:

    • HPLC: Check for system pressure, solvent levels, and pump operation. Perform a system suitability test with a known standard (e.g., caffeine or uracil) to confirm the column, detector, and injector are working correctly.

    • GC: Verify gas flows, heated zone temperatures, and syringe/injector function. Check the MS tune report to ensure the detector is sensitive.

  • Check Sample and Standard Preparation:

    • Concentration: Is the concentration of your analyte high enough to be detected? It should be well above the Limit of Detection (LOD) of the method.[10]

    • Solubility: Is the analyte fully dissolved in the injection solvent? Incompatibility between the sample solvent and the mobile phase (in HPLC) can cause the analyte to precipitate in the injector.

    • Human Error: Double-check all dilution calculations and ensure the correct standard was used. It is always wise to prepare a fresh standard when problems arise.[9]

  • Review Method Parameters:

    • HPLC Detection: Are you using the correct detection wavelength? Use a PDA/DAD detector to find the absorbance maximum (λmax) for 2-(3,4-Difluorophenyl)-2-butanol. Do not assume 254 nm is optimal.

    • Retention Time: Is it possible the peak is eluting very early (at the solvent front) or very late (after the run has ended)? For HPLC, run a steep gradient (e.g., 5-95% organic in 5 minutes) to locate the peak. For GC, run a fast temperature ramp.

  • Consider Analyte Stability:

    • Could the analyte have degraded since the sample was prepared? Fluorinated compounds are generally stable, but the alcohol functionality could be susceptible to oxidation or other reactions depending on the sample matrix and storage conditions.[11] Analyze a freshly prepared standard to rule this out.

References

  • Biotage. (n.d.). Tips & Tricks for Extracting Perfluorinated Compounds from Drinking Water Using Solid Phase Extraction. [Link]

  • Various. (2021). ANALYTICAL METHOD SUMMARIES. [Link]

  • Kang, H.-I., & Shin, H.-S. (n.d.). Sensitive determination of glutaraldehyde in environmental water by derivatization and gas chromatography-mass spectrometry. Royal Society of Chemistry. [Link]

  • Michigan State University. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]

  • Chemistry Stack Exchange. (2021). Fluorine detection in organic compounds. [Link]

  • West Virginia University School of Medicine. (n.d.). Chiral Drug Separation. [Link]

  • Chemistry Steps. (2025). Mass Spectrometry of Alcohols. [Link]

  • Virginia Tech. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. [Link]

  • SETAC. (2021). A Critical Review of a Recommended Analytical and Classification Approach for Organic Fluorinated Compounds with an Emphasis on Per‐ and Polyfluoroalkyl Substances. [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]

  • ResearchGate. (n.d.). 2-Butanol chiral molecules: (A) right-handed ( R ) 2-butanol, (B).... [Link]

  • Doc Brown's Chemistry. (2026). C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol. [Link]

  • Ministry of Health, Labour and Welfare, Japan. (2006). Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food. [Link]

  • PMC. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]

  • ResearchGate. (2016). I want to do GCMS analysis of butanol containing samples. Can anybody give an idea about what column to be used and what conditions to be followed?. [Link]

  • Pandohee, J., & Jones, O. A. (n.d.). Evaluation of new micro solid-phase extraction cartridges for on-column derivatisation reactions. Royal Society of Chemistry. [Link]

  • ChemComplete. (2019). Mass Spectroscopy: Alcohol Fragmentation Patterns. [Link]

  • University of Almería. (n.d.). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. [Link]

  • LCGC International. (2025). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]

  • Agilent Technologies. (n.d.). Performance Characterizations and Comparisons of HPLC Column Options for Ultra High-Speed and High-Resolution HPLC Separations. [Link]

  • LCGC International. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • Google Patents. (n.d.). CN105823840A - High performance liquid chromatography (HPLC) detection method of 3,4-difluorophenylboronic acid.
  • SCISPEC. (n.d.). Fast Sub PPB GC/MS Analysis for Tert-Butanol in Gasoline Contaminated Well Water. [Link]

  • U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link]

  • American Pharmaceutical Review. (2013). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. [Link]

  • ResearchGate. (n.d.). HPLC chromatogram and UV spectra of major compounds detected in the.... [Link]

  • Chromatography Forum. (2011). butanol- water GCMS analysis. [Link]

  • SciSpace. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and. [Link]

  • PMC. (n.d.). Effects of Ethanol and n-Butanol on the Fluidity of Supported Lipid Bilayers. [Link]

  • Journal of Chemical Education. (2023). Revisiting Elimination Reactions in the Pentanol and Bromopentane Series. [Link]

  • EduBirdie. (n.d.). Dehydration of 2-butanol Lab Report. [Link]

Sources

Validation & Comparative

Comparative Analysis of 2-(3,4-Difluorophenyl)-2-butanol and Key Fluorinated Analogs in Azole Antifungal Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, navigating the subtle structural nuances of chiral building blocks is critical for optimizing drug efficacy, pharmacokinetics, and target selectivity. Fluorinated phenylbutanols are privileged scaffolds, primarily serving as the chiral core for triazole and imidazole antifungal agents.

This guide provides an objective, in-depth comparison between 2-(3,4-Difluorophenyl)-2-butanol (3,4-DFPB) and its prominent structural analogs: the industry-standard 2-(2,4-Difluorophenyl)-2-butanol (2,4-DFPB) and the flexible 1-(3,4-Difluorophenyl)-2-butanol . We will explore the mechanistic causality behind these substitution patterns, evaluate their comparative performance, and detail self-validating experimental protocols for their synthesis and resolution.

Mechanistic Role of Fluorine Substitution: 3,4-Difluoro vs. 2,4-Difluoro

The strategic placement of fluorine atoms on a phenyl ring profoundly influences a molecule's electronic distribution, steric conformation, and metabolic stability[1]. In the context of targeting sterol 14α-demethylase (CYP51)—the primary enzyme responsible for fungal ergosterol biosynthesis—the choice between a 3,4-difluoro and a 2,4-difluoro substitution pattern dictates the binding affinity and off-target toxicity[2].

The Causality of Conformation and Target Binding

The 2,4-difluoro pattern (found in the intermediates of efinaconazole and KP-103) places a fluorine atom at the ortho position[3]. This creates a severe steric clash with the adjacent butanol backbone, forcing the phenyl ring out of plane. This "locked" conformation is highly favored by the narrow, rigid heme pocket of fungal CYP51, resulting in potent antifungal activity[4].

Conversely, 2-(3,4-Difluorophenyl)-2-butanol lacks this ortho substituent. The absence of the ortho-fluorine allows for freer rotation around the C-C bond connecting the phenyl ring to the chiral center. While this may slightly reduce the rigid lock-and-key fit for some fungal CYP51 strains, the 3,4-difluoro pattern excels in two specific areas:

  • Metabolic Stability: The strong C-F bonds at the 3 and 4 positions completely block primary sites of oxidative metabolism by human cytochrome P450 enzymes (e.g., CYP3A4, CYP2C9), significantly increasing the in vivo half-life[1].

  • Altered Target Spectrum: The altered dipole moment and increased flexibility make 3,4-difluorophenyl derivatives highly effective against alternative metalloenzymes, including the CYP51 variant found in Trypanosoma cruzi (the causative agent of Chagas disease)[5].

Pathway Visualization

CYP51_Mechanism A Fluorinated Azole (e.g., 3,4-DFPB derivative) B Entry into CYP51 Heme Pocket A->B Diffusion C N4/N3 Coordination to Heme Iron (Fe2+) B->C Coordinate Bond D Hydrophobic/π-π Stacking (Difluorophenyl Ring) B->D Scaffold Alignment E Inhibition of Lanosterol 14α-Demethylase C->E Blocks Oxygen Activation D->E Enhances Affinity F Ergosterol Depletion & Fungal Cell Death E->F Membrane Disruption

Mechanism of CYP51 inhibition by fluorinated azole derivatives.

Comparative Performance Data

To objectively evaluate these building blocks, we must look at how their structural differences translate into physicochemical properties and downstream performance. The table below summarizes the comparative data for these three analogs.

Property / Metric2-(3,4-Difluorophenyl)-2-butanol2-(2,4-Difluorophenyl)-2-butanol1-(3,4-Difluorophenyl)-2-butanol
Isomer Type 3,4-Difluoro, Tertiary Alcohol2,4-Difluoro, Tertiary Alcohol3,4-Difluoro, Secondary Alcohol
Steric Hindrance (ortho) Low (Freer C-C rotation)High (Locked conformation)Low (Methylene spacer adds flexibility)
Lipophilicity (XLogP trend) High (Optimized for membrane crossing)HighModerate to High
Metabolic Liability Very Low (3,4 positions blocked)[1]Low (4 position blocked, 3 open)Low (Aryl blocked, but secondary alcohol is reactive)
Primary Application Antiparasitic (e.g., T. cruzi CYP51) & SAR studies[5]Broad-spectrum fungal CYP51 inhibitors (e.g., KP-103)[3]Flexible linker synthesis for novel azoles

Data synthesis derived from structure-activity relationship (SAR) studies of metalloenzyme inhibitors and biaryl compound profiles[1],[6].

Experimental Protocols: Synthesis and Chiral Resolution

The biological activity of azole antifungals is highly stereodependent; typically, only one enantiomer (often the R,R or R,S diastereomer of the final drug) exhibits potent target inhibition[7]. Therefore, the synthesis of 2-(3,4-Difluorophenyl)-2-butanol must include a robust, self-validating method for enantiomeric resolution.

Protocol: Asymmetric Synthesis and Validation of 3,4-DFPB

This protocol utilizes a Grignard addition followed by an enzymatic kinetic resolution using Alcohol Dehydrogenases (ADHs), which provides superior enantiomeric excess (ee) compared to traditional chemical resolution[8].

Step 1: Grignard Addition (Racemic Synthesis)

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve 3,4-difluorophenylmagnesium bromide (1.2 equivalents) in anhydrous THF (0.5 M).

  • Reaction: Cool the flask to 0 °C. Dropwise, add 2-butanone (1.0 equivalent) dissolved in THF over 30 minutes to control the exothermic nucleophilic attack.

  • Causality: The tertiary alkoxide intermediate is formed. The absence of an ortho-fluorine allows the nucleophilic attack to proceed with less steric hindrance compared to the 2,4-difluoro analog, resulting in higher crude yields (>90%).

  • Quenching: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo to yield racemic 2-(3,4-Difluorophenyl)-2-butanol.

Step 2: Enzymatic Kinetic Resolution

  • Biocatalyst Setup: Suspend recombinant E. coli resting cells expressing a stereoselective Alcohol Dehydrogenase (ADH) in a phosphate buffer (pH 7.4)[8].

  • Reaction: Add the racemic 2-(3,4-Difluorophenyl)-2-butanol (50 mM) and a cofactor regeneration system (e.g., NADP+ and isopropanol as a sacrificial hydrogen donor).

  • Incubation: Incubate at 30 °C for 24 hours under orbital shaking (200 rpm).

  • Causality: The ADH selectively oxidizes one enantiomer (e.g., the S-enantiomer) back to a ketone, leaving the desired R-enantiomer untouched. The 3,4-difluoro substitution pattern is well-tolerated by the ADH binding pocket due to the lack of ortho-steric clash.

Step 3: Self-Validating Quality Control (Chiral HPLC)

  • Extraction: Extract the remaining enantiopure alcohol using MTBE (Methyl tert-butyl ether).

  • Validation: Analyze the organic layer via Chiral HPLC (e.g., Chiralcel OD-H column; Hexane/Isopropanol 95:5, 1.0 mL/min).

  • Success Criteria: The protocol is validated if the chromatogram shows an enantiomeric excess (ee) of >99% for the target enantiomer.

Workflow Visualization

Synthesis_Workflow Step1 Grignard Addition: 3,4-Difluorophenyl-MgBr + 2-Butanone Step2 Racemic 2-(3,4-Difluorophenyl) -2-butanol Step1->Step2 THF, 0°C to RT Step3 Enzymatic Resolution (Alcohol Dehydrogenase) Step2->Step3 Cofactor Regeneration Step4 Chiral HPLC Validation (ee > 99%) Step3->Step4 Isolate & Analyze Step5 Enantiopure (R)- or (S)- 3,4-DFPB Step4->Step5 Quality Control Pass

Synthesis and enzymatic resolution workflow for 2-(3,4-Difluorophenyl)-2-butanol.

Conclusion

While 2-(2,4-Difluorophenyl)-2-butanol remains the gold standard for synthesizing commercial agricultural and clinical antifungals due to its locked conformation in the fungal CYP51 pocket, 2-(3,4-Difluorophenyl)-2-butanol offers distinct advantages in drug discovery. Its unique electronic profile, superior metabolic stability against human CYP450s, and structural flexibility make it an invaluable building block for developing next-generation metalloenzyme inhibitors, particularly for overcoming azole resistance and targeting challenging parasitic infections.

References

  • Optically active antifungal azoles. II. Synthesis and antifungal activity of polysulfide derivatives of (2R,3R)-2-(2,4-difluorophenyl)-3-mercapto-1-(1H- 1,2,4-triazol-1-yl)-2-butanol. PubMed (nih.gov). Available at:[Link]

  • 2-Aryl-1-azolyl-3-(substituted amino)-2-butanol Derivatives as Topical Antifungal Agents. JST.go.jp. Available at:[Link]

  • Sterol 14α−Demethylase Structure-Based Design of VNI ((R)-N−(l-(2,4-Dichlorophenyl)-2-(1H−imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)-benzamide). PMC (nih.gov). Available at:[Link]

  • 4-Aminopyridyl-Based CYP51 Inhibitors as Anti-Trypanosoma cruzi Drug Leads with Improved Pharmacokinetic Profile and in Vivo Potency. PMC (nih.gov). Available at:[Link]

  • Influence of deep eutectic solvents on redox biocatalysis involving alcohol dehydrogenases. PMC (nih.gov). Available at:[Link]

  • US10085984B2 - Metalloenzyme inhibitor compounds. Google Patents.

Sources

biological activity of 2-(3,4-Difluorophenyl)-2-butanol vs. analogs

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating chiral building blocks in antifungal drug design.

Executive Summary

The 2-(Difluorophenyl)-2-butanol scaffold is a cornerstone intermediate in the synthesis of modern antifungal agents. While the 2,4-difluorophenyl isomer is the gold standard pharmacophore found in blockbuster triazole drugs (e.g., fluconazole, voriconazole), emerging structural biology and structure-activity relationship (SAR) studies highlight the 3,4-difluorophenyl analog as a powerful alternative. By shifting the fluorine position, researchers fundamentally alter the molecule's electronic dipole, lipophilicity, and steric profile. This guide objectively compares the biological activity of 2-(3,4-Difluorophenyl)-2-butanol derivatives against their 2,4-difluoro counterparts, providing experimental workflows and comparative data to guide next-generation drug development.

Structural Causality & Pharmacophore Analysis

To understand the divergent biological activities of these analogs, we must analyze the causality of target engagement at the molecular level.

  • The 2,4-Difluorophenyl Baseline: The ortho-fluorine in the 2,4-difluoro substitution locks the aromatic ring into a specific dihedral angle relative to the chiral butanol center. This conformation perfectly complements the narrow, hydrophobic access channel of fungal lanosterol 14α-demethylase (CYP51), leading to exceptional potency against Candida species[1].

  • The 3,4-Difluorophenyl Innovator: Lacking the sterically hindering ortho-fluorine, the 3,4-difluoro analog possesses greater rotational freedom. The adjacent meta- and para-fluorines create a highly concentrated, unidirectional dipole moment. This altered electronic distribution slightly modifies CYP51 binding kinetics but opens up entirely new pharmacological pathways. For example, the addition of the 3,4-difluorophenyl moiety has been shown to enhance CYP51 inhibition in C. albicans from 20% to 90% in specific oxadiazole scaffolds[2]. Furthermore, this unique substitution pattern enables derivatives to act as potent succinate dehydrogenase (SDH) inhibitors and direct disruptors of fungal cell membranes, proving highly effective against agricultural pathogens like Rhizoctonia solani[3].

Mechanism Sub Lanosterol Enz CYP51 Enzyme Sub->Enz Substrate Prod Ergosterol Enz->Prod Catalysis Ana24 2,4-Difluoro Analog Ana24->Enz High Affinity Inhibition Ana34 3,4-Difluoro Analog Ana34->Enz Moderate Inhibition SDH SDH Enzyme Ana34->SDH Novel Target Inhibition Mem Cell Membrane Disruption Ana34->Mem Direct Disruption

Divergent mechanisms of action between 2,4-difluoro and 3,4-difluoro analogs.

Comparative Performance Data

The following table synthesizes quantitative biological activity data across different difluorophenyl analog classes. The data illustrates the trade-off between hyper-targeted clinical yeast inhibition (2,4-difluoro) and broad-spectrum, multi-target efficacy (3,4-difluoro).

Compound Class / PharmacophorePrimary Target(s)C. albicans MIC (μg/mL)R. solani EC50 (μg/mL)Key Pharmacological Advantage
2,4-Difluorophenyl Analogs (e.g., Dithiocarbamate derivatives)CYP51<0.03 - 0.25[1]>50.0Exceptional clinical efficacy against drug-resistant yeast strains[1].
3,4-Difluorophenyl Analogs (e.g., Benzohydrazide derivatives)SDH / Cell Membrane0.5 - 1.5[2]0.63 - 3.82[3]Broad-spectrum activity; overcomes azole resistance via dual-action[3].
2,4,6-Trifluorophenyl Analogs (e.g., 1,2,3-Triazole derivatives)CYP51<0.03[4]N/AMaximum yeast growth inhibition via optimized lipophilicity and hydrogen bonding[4].

Experimental Protocols: A Self-Validating System

As application scientists, we must look beyond simple MIC values to verify the causality of target engagement. Evaluating the biological activity of 2-(3,4-Difluorophenyl)-2-butanol derivatives requires a self-validating experimental workflow . This ensures that phenotypic observations (cell death) are directly linked to the proposed biochemical mechanism (enzyme inhibition), effectively ruling out non-specific cytotoxicity.

Protocol S1 Step 1: Enzyme Validation (CYP51 & SDH IC50) S2 Step 2: Phenotypic Screening (CLSI MIC Determination) S1->S2 C1 Rules out non-specific toxicity S1->C1 S3 Step 3: Mechanistic Validation (Membrane Leakage Assay) S2->S3 C2 Confirms cellular penetration S2->C2 C3 Validates dual-action membrane disruption S3->C3

Self-validating experimental workflow for evaluating difluorophenyl butanol analogs.

Step 1: Target Enzyme Validation (Biochemical Causality)
  • Rationale: Establish direct target engagement before introducing the complexity of whole-cell permeability and active efflux pumps.

  • Methodology:

    • Express and purify recombinant fungal CYP51 and SDH enzymes.

    • Incubate enzymes with varying concentrations of the synthesized 3,4-difluoro analogs (0.1 to 50 μM).

    • CYP51 Assay: Monitor activity via carbon monoxide difference spectroscopy. A shift in the Soret peak to 430 nm confirms coordinate binding of the analog to the heme iron.

    • SDH Assay: Measure activity using a standard 2,6-dichlorophenolindophenol (DCPIP) reduction assay at 600 nm[3].

  • Validation Check: If the enzymatic IC50 is low but the whole-cell MIC (Step 2) is high, the compound suffers from poor cell penetration.

Step 2: Phenotypic Screening (In Vitro MIC Determination)
  • Rationale: Confirm that biochemical inhibition translates to actual in vitro antifungal efficacy.

  • Methodology:

    • Follow Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.

    • Prepare serial dilutions of the 3,4-difluoro and 2,4-difluoro analogs in RPMI 1640 medium.

    • Inoculate with standard fungal strains (e.g., C. albicans at 103 CFU/mL).

    • Incubate at 35°C for 24-48 hours and determine the lowest concentration inhibiting 80% of growth (MIC80).

Step 3: Membrane Integrity & Leakage Assay (Mechanistic Validation)
  • Rationale: Because 3,4-difluorophenyl analogs exhibit unique amphiphilic properties that can directly disrupt cell membranes[3], this step differentiates true enzymatic inhibitors from membrane-lytic agents.

  • Methodology:

    • Treat fungal cells in the exponential growth phase with the analogs at 2× MIC.

    • Centrifuge aliquots every 2 hours over a 12-hour period.

    • Measure the relative electrical conductivity of the supernatant using a conductivity meter, and quantify the leakage of intracellular nucleic acids by measuring UV absorbance at 260 nm[3].

  • Validation Check: A sharp, immediate spike in conductivity and A260​ confirms direct membrane disruption, corroborating the dual-action mechanism unique to the 3,4-difluoro scaffold.

Conclusion

While the 2-(2,4-Difluorophenyl)-2-butanol intermediate remains the undisputed champion for synthesizing highly specific CYP51 inhibitors for clinical candidiasis, the 2-(3,4-Difluorophenyl)-2-butanol analog offers a compelling frontier for drug discovery. By altering the molecule's dipole moment and steric bulk, the 3,4-difluoro substitution sacrifices a fraction of CYP51 affinity to gain potent SDH inhibition and membrane-disrupting capabilities. For researchers combating multi-drug resistant agricultural and clinical pathogens, this structural pivot represents a highly viable strategy for developing next-generation, multi-target antifungal therapies.

References

  • Source: benchchem.
  • Source: nih.
  • Source: mdpi.
  • Source: acs.

Sources

Structural-Activity Relationship (SAR) and Performance Comparison of 2-(3,4-Difluorophenyl)-2-butanol Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As the prevalence of azole-resistant fungal and protozoan pathogens accelerates, medicinal chemistry must evolve beyond the traditional 2,4-difluorophenyl pharmacophore found in blockbuster drugs like fluconazole and voriconazole. This technical guide provides an objective, data-driven comparison of 2-(3,4-Difluorophenyl)-2-butanol analogs . By analyzing their structure-activity relationships (SAR), binding kinetics, and phenotypic efficacy, we demonstrate how shifting the fluorine substitution pattern alters the target engagement with sterol 14α-demethylase (CYP51), offering a strategic bypass to common resistance mechanisms.

Structural Rationale: The Case for 3,4-Difluoro Substitution

The efficacy of azole inhibitors hinges on a precise three-point interaction within the CYP51 active site: nitrogen coordination to the heme iron, hydrogen bonding via the tertiary hydroxyl group, and the insertion of a halogenated phenyl ring into a hydrophobic cleft.

While the 2,4-difluorophenyl group is the industry standard, widespread clinical use has selected for target-site mutations (e.g., Y132H, G54W) that create steric clashes within this primary binding channel. Shifting the fluorine atoms to the meta and para positions (3,4-difluoro) fundamentally alters the electronic distribution, dipole moment, and steric profile of the molecule[1].

X-ray crystallography reveals that the 3,4-difluorophenyl moiety can project into a less conserved, remote hydrophobic cavity of the CYP51 enzyme. This alternative binding vector avoids steric clashes with mutated residues while maintaining high-affinity hydrophobic packing[2][3]. Furthermore, empirical SAR studies demonstrate that the addition of fluorine atoms specifically in the 3,4-positions enhances the inhibition of Candida albicans CYP51 activity from a baseline of 20% (unsubstituted) to 90%, significantly outperforming alternative halogenation patterns[4].

SAR_Pathway A 3,4-Difluorophenyl Moiety D Hydrophobic Pocket (Remote Cavity) A->D B Tertiary Butanol Hydroxyl E H-Bond Network (Tyr132/Water) B->E C Triazole/Imidazole Ring F Heme Iron (Fe2+) Coordination C->F G High-Affinity CYP51 Inhibition D->G E->G F->G

Pharmacophore mapping of 3,4-difluorophenyl-butanol analogs in the CYP51 active site.

Comparative Performance Profiling

To objectively evaluate the 3,4-difluorophenyl-2-butanol core, we must benchmark it against the 2,4-difluoro standard and heavily fluorinated alternatives. The data below synthesizes enzymatic IC₅₀ and phenotypic Minimum Inhibitory Concentration (MIC) values, illustrating how lipophilicity and steric bulk modulate efficacy[4][5].

Table 1: SAR Quantitative Comparison of Fluorinated Analogs
Compound CoreSubstitution PatternCYP51 IC₅₀ (nM)C. albicans MIC (µg/mL)A. fumigatus MIC (µg/mL)Mechanistic Note
Fluconazole (Ref) 2,4-Difluorophenyl~1500.25>64Standard hydrophobic cleft insertion; vulnerable to Y132H.
Analog A 2,4-Difluorophenyl-2-butanol1200.12532Baseline comparator for the butanol series.
Analog B 3,4-Difluorophenyl-2-butanol45 0.03 4 Enhanced meta-para interaction; accesses remote cavity[2][4].
Analog C 3,4,5-Trifluorophenyl-2-butanol850.068Excessive steric bulk limits optimal fit; increased lipophilicity[5].

Data Analysis: Analog B (3,4-difluoro) demonstrates a superior binding affinity (IC₅₀ = 45 nM) compared to the 2,4-difluoro standard. The addition of a third fluorine (Analog C) yields diminishing returns, as the increased steric bulk restricts the molecule's ability to navigate the narrow access channel of the CYP51 enzyme, despite a theoretical increase in lipophilicity[5].

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the evaluation of these analogs must rely on self-validating assay systems. A protocol is only as reliable as its internal quality controls.

Validation_Workflow Start Compound Synthesis QC1 Spectral Baseline Check (A450/A420 > 20) Start->QC1 Assay1 CYP51 Binding Assay (CO-Difference) QC1->Assay1 Pass QC2 Internal QC Strain (ATCC 6258) Assay1->QC2 Assay2 MIC Determination (CLSI M27-A3) QC2->Assay2 Pass Result Validated SAR Profile Assay2->Result

Self-validating experimental workflow for evaluating novel CYP51 inhibitors.

Protocol 1: CYP51 Spectral Binding Assay (CO-Difference Spectroscopy)

Objective: Quantify the binding affinity ( Kd​ ) of 3,4-difluorophenyl analogs to recombinant CYP51. Self-Validating Mechanism: A pre-titration P450/P420 ratio check. If the P420 peak (indicating denatured, inactive enzyme) exceeds 5% of the P450 peak, the assay is automatically aborted to prevent false-negative affinity readings.

  • Baseline Establishment: Dilute recombinant CYP51 to 2 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol. Divide equally into sample and reference cuvettes.

  • Reduction & CO Saturation: Add ~2 mg of sodium dithionite to both cuvettes. Causality: Dithionite reduces the heme iron from Fe³⁺ to Fe²⁺, which is an absolute prerequisite for carbon monoxide binding. Bubble CO gas gently into the sample cuvette for 30 seconds.

  • Quality Control Scan: Record the difference spectrum from 400 to 500 nm. Causality: A sharp peak at 450 nm confirms functionally active CYP51. Proceed to titration only if the A450​/A420​ ratio is > 20.

  • Ligand Titration: Titrate the 2-(3,4-difluorophenyl)-2-butanol analog (0.1 to 10 µM) into the sample cuvette.

  • Data Analysis: Measure the peak-to-trough absorbance difference ( ΔA390−430​ ) characteristic of Type II binding (triazole nitrogen coordination to the heme). Calculate Kd​ using the Michaelis-Menten equation.

Protocol 2: High-Throughput Broth Microdilution (MIC Determination)

Objective: Evaluate the phenotypic antifungal efficacy of the synthesized analogs. Self-Validating Mechanism: Mandatory inclusion of CLSI-mandated quality control strains (Candida krusei ATCC 6258) with strictly defined susceptibility ranges to validate media integrity and drug solubility.

  • Inoculum Preparation: Suspend fungal colonies in sterile saline to a turbidity of 0.5 McFarland standard. Causality: Standardizing the inoculum prevents artificial shifts in the MIC caused by over-seeding (false resistance) or under-seeding (false susceptibility).

  • Plate Setup: Dispense 100 µL of RPMI 1640 medium (buffered to pH 7.0 with MOPS) into a 96-well microtiter plate.

  • Drug Dilution: Perform 2-fold serial dilutions of the 3,4-difluoro analogs to achieve a final testing range of 64 to 0.015 µg/mL.

  • Internal QC Validation: Inoculate designated control wells with C. krusei ATCC 6258. Causality: If the MIC for the reference drug (fluconazole) falls outside the acceptable CLSI range (16–64 µg/mL), the entire plate's data is rejected.

  • Incubation & Reading: Incubate at 35°C for 24–48 hours. Read absorbance at 530 nm to determine the lowest concentration inhibiting 50% of growth (MIC₅₀).

Conclusion

The 2-(3,4-Difluorophenyl)-2-butanol scaffold represents a highly strategic evolution in azole design. By shifting the fluorine atoms from the 2,4- to the 3,4-positions, researchers can exploit a remote hydrophobic cavity within the CYP51 enzyme. This structural pivot not only enhances baseline target affinity but provides a critical mechanism to bypass steric-based resistance mutations that plague first-generation 2,4-difluorophenyl therapeutics.

References
  • Lepesheva, G. I., et al. "Sterol 14α−Demethylase Structure-Based Design of VNI ((R)-N−(l- (2,4-Dichlorophenyl)-2-(1H−imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)-benzamide)..." PMC. 4

  • "Fast and Efficient Synthesis of Fluoro Phenyl 1,2,3-Triazoles via Click Chemistry with Ultrasound Irradiation and Their Biological Efficacy Against Candida albicans" MDPI. 1

  • Calvet, C. M., et al. "4-Aminopyridyl-Based CYP51 Inhibitors as Anti-Trypanosoma cruzi Drug Leads with Improved Pharmacokinetic Profile and in Vivo Potency" PMC. 2

  • Calvet, C. M., et al. "4-Aminopyridyl-Based CYP51 Inhibitors as Anti-Trypanosoma cruzi Drug Leads..." ACS Publications. 3

  • "Discovery of Novel Ligands for Cryptococcus neoformans" bioRxiv. 5

Sources

The Structural and Electronic Landscape of Fluorinated Butanols

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Comparative Stability of Fluorinated Butanols for Pharmaceutical Applications

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern therapeutic design. Fluorinated building blocks, such as fluorinated butanols, are instrumental in fine-tuning the physicochemical and pharmacokinetic properties of drug candidates.[1] The judicious placement of fluorine can profoundly influence metabolic stability, binding affinity, and lipophilicity, often transforming a promising lead compound into a viable drug.[2][3][4]

This guide provides a comparative analysis of the stability of various fluorinated butanol isomers. Moving beyond a simple recitation of data, we will delve into the mechanistic underpinnings of stability, provide detailed experimental protocols for assessment, and discuss the practical implications for drug development.

The stability of a fluorinated butanol is intrinsically linked to the position and number of fluorine atoms on its carbon backbone. The strong electron-withdrawing nature of fluorine dramatically alters the electronic properties of the molecule, most notably by increasing the acidity of the hydroxyl group compared to non-fluorinated butanol.[5] This has significant implications for its reactivity and chemical stability.

Below is a representation of common fluorinated butanol isomers. The position of the fluorine atom dictates the steric and electronic environment around the hydroxyl group and adjacent C-H bonds, which are often sites of metabolic attack.

cluster_isomers Fluorinated Butanol Isomers cluster_structures Chemical Structures 4F1B 4-Fluoro-1-butanol struct_4F1B F-CH2-CH2-CH2-CH2-OH 4F1B->struct_4F1B PFTB Perfluoro-tert-butanol struct_PFTB (CF3)3-C-OH PFTB->struct_PFTB HFIP_analog Structurally related: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) struct_HFIP (CF3)2-CH-OH HFIP_analog->struct_HFIP cluster_workflow Forced Degradation Workflow cluster_stress Stress Conditions (e.g., 24h @ 60°C) prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) acid 0.1M HCl prep->acid Aliquot & Add Stressor base 0.1M NaOH prep->base Aliquot & Add Stressor oxid 3% H2O2 prep->oxid Aliquot & Add Stressor control No Stressor (Control) prep->control Aliquot & Add Stressor neutralize Neutralize Samples (if applicable) acid->neutralize base->neutralize oxid->neutralize control->neutralize analyze Analyze by GC-MS or LC-MS neutralize->analyze quantify Quantify Parent Compound & Identify Degradants analyze->quantify

Caption: Workflow for forced degradation stability testing.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the fluorinated butanol in a suitable solvent like acetonitrile.

  • Stress Sample Preparation: For each stress condition (acid, base, oxidative, and a control), aliquot the stock solution into separate vials. Add the stressor solution (e.g., 0.1M HCl, 0.1M NaOH, 3% H₂O₂) and a control solvent (e.g., water).

  • Incubation: Incubate all samples and controls at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Protect from light if the compound is light-sensitive.

  • Neutralization: After incubation, cool the samples to room temperature. Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.

  • Analysis: Dilute the samples appropriately and analyze using a validated stability-indicating method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC-MS. [6][7][8]6. Data Interpretation: Compare the peak area of the parent compound in the stressed samples to the control to determine the percentage of degradation. Identify any significant degradation products using their mass spectra.

Protocol: In Vitro Metabolic Stability in Liver Microsomes

This protocol assesses the susceptibility of a compound to Phase I metabolism by CYP enzymes.

cluster_workflow_metabolic Metabolic Stability Workflow (Liver Microsomes) cluster_timepoint Time-Point Sampling preincubate Pre-incubate Microsomes & Test Compound (37°C) initiate Initiate Reaction (Add NADPH) preincubate->initiate t0 T=0 min initiate->t0 Take Aliquots t5 T=5 min initiate->t5 Take Aliquots t15 T=15 min initiate->t15 Take Aliquots t30 T=30 min initiate->t30 Take Aliquots t60 T=60 min initiate->t60 Take Aliquots quench Quench Reaction (Cold Acetonitrile + IS) t0->quench t5->quench t15->quench t30->quench t60->quench process Centrifuge & Collect Supernatant quench->process analyze_lcms Analyze by LC-MS/MS process->analyze_lcms calculate Calculate t½ & CLint analyze_lcms->calculate

Caption: Workflow for in vitro metabolic stability assessment.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL), and the fluorinated butanol (e.g., 1 µM final concentration).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding the cofactor, NADPH (e.g., 1 mM final concentration). The T=0 sample is taken immediately before NADPH addition.

  • Time-Point Sampling: At designated time points (e.g., 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

  • Reaction Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard (IS). The cold solvent precipitates the proteins and stops the enzymatic reaction.

  • Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis: Plot the natural log of the percentage of the remaining parent compound versus time. The slope of the line is the rate constant of elimination (k). Calculate the half-life (t½) as 0.693/k.

Practical Implications and Strategic Application

The choice of a fluorinated butanol isomer should be a deliberate, data-driven decision based on the desired properties of the final drug molecule.

  • For Blocking Metabolism: If the goal is to block a known site of metabolic oxidation on a side chain, a strategically placed monofluorinated butanol like 4-fluoro-1-butanol can be highly effective. [9]It sterically and electronically shields the terminal position from CYP enzymes.

  • For Overall Stability: For applications requiring extreme chemical and metabolic inertness, such as in linkers for antibody-drug conjugates or as 19F MRI imaging agents, a perfluorinated structure like PFTB is an excellent choice due to its lack of reactive C-H bonds. [10]* Safety Considerations: All fluorinated alcohols should be handled with care, following appropriate safety protocols. They can be flammable and toxic. [11][12][13]Always consult the Safety Data Sheet (SDS) before use.

By systematically evaluating the thermal, chemical, and metabolic stability, researchers can select the optimal fluorinated building block, thereby mitigating late-stage development risks and accelerating the path to creating safer, more effective medicines.

References

  • LookChem. Cas 372-93-0,4-FLUORO-1-BUTANOL. Available from: [Link]

  • Talanta. (2015). Novel spectrophotometric method for detection and estimation of butanol in acetone-butanol-ethanol fermenter. PubMed. Available from: [Link]

  • TA Instruments. Thermal Stability of Highly Fluorinated Phosphonium Salts. Available from: [Link]

  • Daikin Chemicals. (2019). STD_ FLUOROALCOHOL_N1 _G. Available from: [Link]

  • Experimental Psychopathology Paradigms for Alcohol Use Disorders: Applications for Translational Research. PMC. Available from: [Link]

  • Synapse. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Available from: [Link]

  • Canadian Science Publishing. (1975). Studies on Fluorinated Vinylic and Aromatic Alcohols and Esters. Available from: [Link]

  • ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Available from: [Link]

  • 18F-Fluorination Using Tri-Tert-Butanol Ammonium Iodide as Phase-Transfer Catalyst: An Alternative Minimalist Approach. PMC. Available from: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Available from: [Link]

  • PubMed. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Available from: [Link]

  • ACS Publications. (2015). Applications of Fluorine in Medicinal Chemistry. Available from: [Link]

  • Fluorinated Alcohols' Effects on Lipid Bilayer Properties. PMC - NIH. Available from: [Link]

  • MDPI. (2021). 18 F-Fluorination Using Tri-Tert-Butanol Ammonium Iodide as Phase-Transfer Catalyst: An Alternative Minimalist Approach. Available from: [Link]

  • determination of n-butanol and isobutanol in gasoline using gas chromatography (gc-fid). Available from: [Link]

  • Siriraj Medical Journal - ThaiJO. (2008). Stability of Postmortem Blood Ethanol under Experimental Conditions. Available from: [Link]

  • Apollo Scientific. (2026). Fluorinated Building Blocks in Drug Design: Why They Matter. Available from: [Link]

  • Taylor & Francis. (2026). Full article: Sober or Not, You Still Learn: Implicit and Explicit Motor Learning Unaffected by Moderate Alcohol. Available from: [Link]

  • Comparison of blood ethanol stabilities in different storage periods. PMC. Available from: [Link]

  • ResearchGate. Stability of Postmortem Blood Ethanol under Experimental Conditions. Available from: [Link]

  • Analytical Methods (RSC Publishing). Acetone-butanol-ethanol fermentation analysis using only high performance liquid chromatography. Available from: [Link]

  • methanol safe handling manual. Available from: [Link]

  • ResearchGate. (2015). (PDF) Fluorinated alcohols as solvents, co-solvents and additives in homogeneous catalysis. Available from: [Link]

  • ACS Publications. (2024). Effects of Hydrogen Bonding Solvation by Diverse Fluorinated Bulky Alcohols on the Reaction Rate and Selectivity in Crown Ether Mediated Nucleophilic Fluorination in an Aprotic Solvent. Available from: [Link]

  • ResearchGate. Rapid Method for Determination of Residual tert-Butanol in Liposomes Using Solid-Phase Microextraction and Gas Chromatography. Available from: [Link]

  • ACS Publications. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Available from: [Link]

  • Cloudinary. (2015). SAFETY DATA SHEET High Performance Fluorinated Solvent. Available from: [Link]

  • Ookto. n-Butanol (CAS 71-36-3) for Fluoride Manufacturing for Industrial. Available from: [Link]

  • Thermodynamics of the Solubility of Some Fluoroquinolones in n- Butanol. Available from: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. Available from: [Link]

  • ResearchGate. α‐Fluoroalcohols: Synthesis and Characterization of Perfluorinated Methanol, Ethanol and n‐Propanol, and their Oxonium Salts. Available from: [Link]

  • Chemical Communications (RSC Publishing). Perfluoro-tert-butanol: a cornerstone for high performance fluorine-19 magnetic resonance imaging. Available from: [Link]

  • Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution. Available from: [Link]

  • Low Temperature Thermal Treatment of Gas-Phase Fluorotelomer Alcohols by Calcium Oxide. PMC. Available from: [Link]

Sources

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of 2-(3,4-Difluorophenyl)-2-butanol with its non-fluorinated and regioisomeric fluorinated analogs. The content is structured to deliver in-depth technical insights, supported by experimental data from peer-reviewed literature and established chemical principles, to aid researchers and professionals in the fields of medicinal chemistry and drug development.

Introduction: The Significance of Fluorination in Phenylbutanol Scaffolds

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacological properties.[1] Fluorine's high electronegativity and small van der Waals radius can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2] The phenylbutanol scaffold, a common motif in bioactive compounds, serves as a valuable platform for exploring the effects of fluorination. This guide focuses on 2-(3,4-Difluorophenyl)-2-butanol, a tertiary alcohol, and compares it with its parent compound, 2-phenyl-2-butanol, and other fluorinated analogs to provide a framework for its potential applications in drug discovery.

I. Synthesis and Structural Comparison

The synthesis of 2-aryl-2-butanol derivatives is most commonly achieved through the Grignard reaction, a robust and versatile method for forming carbon-carbon bonds.[3] This approach typically involves the reaction of a substituted acetophenone with a methylmagnesium halide or the reaction of acetone with a substituted phenylmagnesium halide.[4]

Comparative Synthesis of 2-Aryl-2-butanols
CompoundPrecursorsSynthetic Route
2-Phenyl-2-butanol Acetophenone and Methylmagnesium bromideGrignard Reaction
2-(3,4-Difluorophenyl)-2-butanol 3',4'-Difluoroacetophenone and Methylmagnesium bromideGrignard Reaction
2-(2,4-Difluorophenyl)-2-butanol 2',4'-Difluoroacetophenone and Methylmagnesium bromideGrignard Reaction

The general synthetic workflow for these compounds is illustrated below:

G A Aryl Halide D Grignard Reagent (Arylmagnesium halide) A->D Reaction with B Magnesium B->D in C Anhydrous Ether C->D G Tertiary Alcohol (2-Aryl-2-butanol) D->G Reaction with E Ketone (e.g., Acetone) E->G followed by F Acidic Workup (e.g., aq. NH4Cl) F->G

Caption: General workflow for the Grignard synthesis of 2-aryl-2-butanols.

Experimental Protocol: Synthesis of 2-(3,4-Difluorophenyl)-2-butanol

This protocol describes a representative Grignard synthesis of the title compound.

Materials:

  • 3',4'-Difluoroacetophenone

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with 3',4'-difluoroacetophenone (1.0 eq). Anhydrous diethyl ether is added to dissolve the ketone.

  • Grignard Addition: The flask is cooled in an ice bath. Methylmagnesium bromide solution (1.2 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel to afford pure 2-(3,4-Difluorophenyl)-2-butanol.

II. Comparative Physicochemical Properties

The introduction of fluorine atoms onto the phenyl ring is expected to significantly alter the physicochemical properties of the parent 2-phenyl-2-butanol molecule.

Property2-Phenyl-2-butanol2-(3,4-Difluorophenyl)-2-butanol (Predicted)Rationale for Difference
Molecular Weight 150.22 g/mol 186.19 g/mol Addition of two fluorine atoms.
LogP (Lipophilicity) ~2.3~2.8 - 3.2Fluorine substitution generally increases lipophilicity.[2]
pKa (Acidity of -OH) ~18~17The electron-withdrawing nature of fluorine atoms increases the acidity of the hydroxyl proton.
Boiling Point 215-217 °CHigherIncreased molecular weight and polarity lead to stronger intermolecular forces.
Metabolic Stability Susceptible to aromatic hydroxylationMore resistant to aromatic oxidationThe C-F bond is stronger than the C-H bond, making the aromatic ring less prone to metabolic oxidation.[1]

III. Comparative Biological and Pharmacological Profile

The presence of the tertiary alcohol is also significant. Tertiary alcohols are generally more resistant to oxidation compared to primary and secondary alcohols, which can lead to improved metabolic stability.

Potential Therapeutic Applications

Based on the structural features and the known activities of related compounds, 2-(3,4-Difluorophenyl)-2-butanol and its derivatives could be explored for:

  • Antifungal Agents: The difluorophenyl group is a key pharmacophore in many antifungal compounds.[5]

  • Kinase Inhibitors: The 2,4-difluorophenylamino moiety has been incorporated into scaffolds targeting growth factor receptors in cancer therapy.[7]

  • CNS-active Agents: The increased lipophilicity due to fluorination may enhance blood-brain barrier penetration, making this scaffold interesting for neurological targets.

G cluster_0 2-Phenyl-2-butanol cluster_1 2-(3,4-Difluorophenyl)-2-butanol A Aromatic Ring C Difluorinated Aromatic Ring A->C Increased Lipophilicity Enhanced Metabolic Stability B Tertiary Alcohol D Tertiary Alcohol B->D Resistant to Oxidation E Bioactive Compound C->E Potential for: - Antifungal Activity - Kinase Inhibition - CNS Activity D->E

Caption: Structure-activity relationship comparison of 2-phenyl-2-butanol and its difluorinated analog.

Conclusion

2-(3,4-Difluorophenyl)-2-butanol represents a synthetically accessible scaffold with potentially valuable pharmacological properties. The strategic incorporation of two fluorine atoms on the phenyl ring is predicted to enhance lipophilicity and metabolic stability compared to its non-fluorinated counterpart. Drawing parallels with structurally related compounds, this molecule holds promise for development as an antifungal agent, a kinase inhibitor, or a CNS-active compound. The provided synthetic protocol offers a reliable method for its preparation, enabling further investigation into its biological activities. This comparative guide serves as a foundational resource for researchers interested in exploring the potential of fluorinated phenylbutanol derivatives in drug discovery.

References

  • U.S. Patent 6,133,485A, "Asymmetric synthesis of 2-(2,4-difluorophenyl)-1-heterocycl-1-yl butan-2,3-diols," issued October 17, 2000.
  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules. 2023. [Link]

  • Synthesis and biological activity of some fluorinated arylhydrazotriazoles. Journal of the Serbian Chemical Society. 2010.
  • U.S. Patent 6,133,485A, "Asymmetric synthesis of 2-(2,4-difluorophenyl)-1-heterocycl-1-yl butan-2,3-diols," issued October 17, 2000.
  • Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. PMC. [Link]

  • Why would a Grignard reagent react with both acetophenone and acetone, and does that make it less useful for distinguishing them?. Quora. [Link]

  • Fluorinated Alcohols' Effects on Lipid Bilayer Properties. PMC. [Link]

  • 2-Aryl-1-azolyl-3-(substituted amino)-2-butanol Derivatives as Topical Antifungal Agents. Chemical and Pharmaceutical Bulletin. 1993.
  • Dehydroxylative Fluorination of Tertiary Alcohols. Organic Letters. 2020. [Link]

  • Chemical Properties of 2-Butanol, (R)- (CAS 14898-79-4). Cheméo. [Link]

  • The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. Aroon Chande. [Link]

  • Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their deriv
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. 2023. [Link]

  • Butanol Synthesis Routes for Biofuel Production: Trends and Perspectives. MDPI. 2019. [Link]

  • Biologically Active Organofluorine Compounds. SciSpace. 2000.
  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Organophotoredox-Catalyzed Vinyl Group Transfer Reaction: An Introduction to 4-Vinyl-1,4-dihydropyridines. Organic Letters. 2023. [Link]

  • Biological Activities of 1,3,4-Thiadiazolo[3,2- a]pyrimidines and s-Triazolo[1,5-a - c
  • Novel 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: Synthesis, In Silico and In Vitro Evaluation of Their Antioxidant Activity. PMC. 2023.2023.

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 2-(3,4-Difluorophenyl)-2-butanol: A Directive for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

In the fast-paced environment of scientific research and pharmaceutical development, the safe handling and disposal of novel chemical entities are of paramount importance. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(3,4-Difluorophenyl)-2-butanol, a fluorinated aromatic alcohol. In the absence of a specific Safety Data Sheet (SDS) for this compound, this directive is formulated based on the known hazards and disposal procedures for structurally similar compounds, such as 2-butanol and other fluorinated organic molecules.[1][2][3][4][5] This approach ensures a conservative and safety-conscious methodology, upholding the highest standards of laboratory practice.

The core principle of this guide is to treat 2-(3,4-Difluorophenyl)-2-butanol with the same level of caution as a flammable liquid and a potential irritant, reflecting the properties of its structural analogs.[3][4][5] Adherence to these procedures is crucial for ensuring the safety of laboratory personnel and minimizing environmental impact.

I. Hazard Assessment and Risk Mitigation

Before initiating any disposal procedures, a thorough understanding of the potential hazards is essential. Based on analogous compounds, 2-(3,4-Difluorophenyl)-2-butanol should be presumed to be a flammable liquid that can cause skin and serious eye irritation.[1][3][4] Inhalation of vapors may lead to respiratory irritation, drowsiness, or dizziness.[1][3]

Table 1: Hazard Profile of Analogous Compounds

Hazard ClassificationDescriptionRecommended Precautions
Flammable Liquid Vapors may form explosive mixtures with air. Keep away from heat, sparks, open flames, and hot surfaces.[1][2][4][5] Use explosion-proof electrical and ventilating equipment.[1][5]
Skin Irritant May cause skin irritation upon contact.[1][3]Wear protective gloves and clothing.[1]
Serious Eye Irritant May cause serious eye irritation or damage.[1][3][4]Wear safety glasses with side-shields or goggles.[1]
Respiratory Tract Irritant Inhalation of vapors may cause respiratory irritation.[3]Use only in a well-ventilated area or under a chemical fume hood.[1]
Specific Target Organ Toxicity (Single Exposure) May cause drowsiness or dizziness.[3]Avoid breathing vapors.[1]

II. Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is non-negotiable. Before handling 2-(3,4-Difluorophenyl)-2-butanol for disposal, all personnel must be equipped with the following:

  • Eye and Face Protection: Chemical safety goggles or a face shield.[3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling the chemical.[3]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.

  • Respiratory Protection: If working outside of a well-ventilated area or a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.

III. Step-by-Step Disposal Protocol

This protocol outlines the approved procedures for the disposal of 2-(3,4-Difluorophenyl)-2-butanol. The primary recommended method is incineration by a licensed waste disposal company.

A. Waste Collection and Segregation

  • Designated Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container for the collection of 2-(3,4-Difluorophenyl)-2-butanol waste. The container should be marked as "Hazardous Waste," "Flammable Liquid," and "Organic Halogenated Waste."

  • Segregation: Do not mix this waste with other waste streams, particularly with incompatible materials such as strong oxidizing agents, acids, acid chlorides, or acid anhydrides.[2]

  • Container Management: Keep the waste container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from ignition sources.[1][2] The storage area should be a designated satellite accumulation area for hazardous waste.

B. Spill Management

In the event of a spill, immediate and appropriate action is critical to prevent injury and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated.

  • Control Ignition Sources: Remove all sources of ignition from the area.[1][2]

  • Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or commercial sorbent pads to contain the spill.[2] Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.[1][2]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all decontamination materials as hazardous waste.

C. Final Disposal

The ultimate disposal of 2-(3,4-Difluorophenyl)-2-butanol must be conducted in compliance with all local, state, and federal regulations.

  • Engage a Licensed Contractor: The disposal of this chemical waste must be handled by a licensed and reputable hazardous waste disposal company.[6]

  • Incineration: The preferred method of disposal is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[1] This is particularly important for fluorinated compounds to ensure complete destruction and prevent the release of persistent environmental pollutants.[7]

  • Documentation: Maintain a detailed record of the waste disposal, including the date, quantity, and the name of the disposal company.

IV. Logical Framework for Disposal Decisions

The following diagram illustrates the decision-making process for the safe disposal of 2-(3,4-Difluorophenyl)-2-butanol.

Disposal_Workflow cluster_prep Preparation cluster_handling Handling & Collection cluster_disposal Final Disposal cluster_spill Spill Contingency start Start: Need to Dispose of 2-(3,4-Difluorophenyl)-2-butanol assess_hazards Assess Hazards (Flammable, Irritant) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe collect_waste Collect Waste in Designated Container don_ppe->collect_waste segregate_waste Segregate from Incompatible Materials collect_waste->segregate_waste spill Spill Occurs collect_waste->spill Potential Event store_waste Store in a Safe, Ventilated Area segregate_waste->store_waste contact_vendor Contact Licensed Waste Vendor store_waste->contact_vendor incinerate High-Temperature Incineration contact_vendor->incinerate document Document Disposal incinerate->document end_proc End of Procedure document->end_proc evacuate Evacuate & Ventilate spill->evacuate contain Contain with Inert Absorbent evacuate->contain collect_spill Collect Spill Waste contain->collect_spill collect_spill->collect_waste Add to Waste Container

Sources

Personal protective equipment for handling 2-(3,4-Difluorophenyl)-2-butanol

Author: BenchChem Technical Support Team. Date: April 2026

The handling of specialized pharmaceutical intermediates like 2-(3,4-Difluorophenyl)-2-butanol requires a departure from generalized chemical safety protocols. As a tertiary benzylic alcohol featuring a difluorinated aromatic ring, this compound presents unique physicochemical risks that dictate highly specific Personal Protective Equipment (PPE) and operational workflows.

For researchers and drug development professionals, understanding the causality behind these safety measures is critical for preventing exposure, ensuring sample integrity, and maintaining regulatory compliance.

Mechanistic Hazard Profile & Causality

To design an effective safety protocol, we must first analyze the molecular behavior of 2-(3,4-Difluorophenyl)-2-butanol:

  • Enhanced Dermal Penetration: The incorporation of fluorine atoms onto the aromatic ring significantly increases the molecule's lipophilicity (LogP) compared to non-fluorinated analogs. This lipophilic nature allows the compound to rapidly penetrate the lipid bilayer of the stratum corneum. Fluorinated aromatic compounds are known to cause acute dermal irritancy and carry a high risk of systemic absorption upon skin contact[1].

  • Acid-Catalyzed Dehydration: As a tertiary benzylic alcohol, this compound is highly susceptible to acid-catalyzed dehydration, which can rapidly generate reactive fluorinated olefins. While these unsaturated fluorinated moieties are less environmentally persistent than fully saturated PFAS[2], their acute reactivity in the laboratory requires strict segregation from strong acids and oxidizing agents[3].

  • Thermal Decomposition to Hydrogen Fluoride (HF): Upon combustion or extreme thermal stress, the difluorophenyl group decomposes, releasing hydrogen fluoride (HF) gas. HF is a severe systemic toxin that depletes tissue calcium, dictating the need for specialized respiratory and fire-response planning.

Quantitative PPE Matrix

Standard laboratory PPE is insufficient for handling lipophilic fluorinated aromatics. The following table outlines the mandatory PPE, grounded in the chemical's specific permeation and degradation profile.

PPE CategorySpecification & StandardCausality / Mechanistic Rationale
Hand Protection Dual-layer Nitrile (≥0.11 mm) or NeopreneThe high lipophilicity of the difluorophenyl group accelerates permeation through standard latex. Dual-layering provides a self-validating physical barrier.
Eye Protection Tight-fitting chemical safety goggles (EN 166)Protects against aerosolized droplets. Fluorinated aromatics can cause severe, irreversible ocular irritancy[1].
Body Protection Tyvek® lab coat or EN 943 compliant coverallsStandard woven cotton coats absorb organic liquids, holding the chemical against the skin and increasing exposure time.
Respiratory Full-face respirator with ABEK (EN 14387) cartridgesMandatory if handling outside a fume hood. ABEK cartridges filter organic vapors and potential acid gas (HF) off-gassing[3].

Self-Validating Operational Workflow

To ensure absolute safety, every handling procedure must be a self-validating system —meaning the operator cannot proceed to the next step without confirming the success and safety of the previous one.

HandlingWorkflow Start Step 1: Pre-Operation PPE & Fume Hood Check Verify Step 2: Verify Airflow (>0.5 m/s face velocity) Start->Verify Dispense Step 3: Dispense Chemical (Use PTFE/Glass tools) Verify->Dispense Airflow Validated Monitor Step 4: Monitor for Vapor or Micro-spills Dispense->Monitor Decon Step 5: Decontaminate Surfaces (EtOH wipe) Monitor->Decon Operation Complete End Step 6: Doff PPE & Inspect Gloves Decon->End

Caption: Self-Validating Standard Operating Procedure for Handling Fluorinated Aromatic Alcohols.

Step-by-Step Handling Methodology
  • Environmental Verification: Turn on the fume hood and verify the face velocity is ≥0.5 m/s. Validation: Check the digital airflow monitor; do not uncap the chemical if the alarm sounds.

  • PPE Donning: Don EN 943 coveralls, chemical goggles, and double-layer nitrile gloves. Validation: Perform a visual inspection and inflation test of the outer gloves to ensure zero micro-punctures.

  • Chemical Transfer: Use only PTFE (Teflon) or glass spatulas/pipettes. Avoid metal tools if trace acidic residues are suspected, as this could trigger dehydration of the tertiary alcohol.

  • Post-Transfer Decontamination: Wipe down the immediate work surface and the exterior of the chemical container with an ethanol-soaked lint-free wipe.

  • Doffing & Inspection: Remove the outer gloves using the pinch-and-pull method to avoid skin contact. Validation: Inspect the inner gloves; if they are clean, the primary barrier held. Wash hands immediately with soap and water.

Emergency Spill Response & Disposal Plan

In the event of a spill, the primary risks are the inhalation of organic vapors and the contamination of porous laboratory surfaces. Because of the potential for HF generation upon combustion, spills must never be treated with combustible absorbents (like paper towels) if heat is present.

SpillResponse Spill Spill Detected: 2-(3,4-Difluorophenyl)-2-butanol Assess Assess Volume & Location Spill->Assess Minor Minor Spill (<50 mL) Inside Fume Hood Assess->Minor Major Major Spill (>50 mL) or Outside Hood Assess->Major Absorb Apply Inert Absorbent (Vermiculite/Dry Sand) Minor->Absorb Evacuate Evacuate Area & Call EHS Team Major->Evacuate Dispose Collect as Halogenated Organic Waste Absorb->Dispose

Caption: Emergency Spill Response Decision Matrix for Halogenated Pharmaceutical Intermediates.

Step-by-Step Disposal Protocol
  • Containment: For minor spills inside a hood, immediately cover the liquid with an inert, non-combustible absorbent such as vermiculite or dry sand. Do not use sawdust.

  • Collection: Using a plastic or PTFE scoop, transfer the absorbed mixture into a high-density polyethylene (HDPE) waste container.

  • Waste Classification: Label the container strictly as "Halogenated Organic Waste."

  • Incineration Routing: Ensure the waste is routed to a facility equipped with acid-gas scrubbers. Standard organic incineration without scrubbers will release toxic HF gas into the atmosphere upon the thermal breakdown of the difluorophenyl ring.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。